2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFVXUFPBMCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692613 | |
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-21-6 | |
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry and materials science. The novel compound, this compound, represents a compelling fusion of two such privileged structures: benzo[b]thiophene and pyridin-4-ol. The benzo[b]thiophene core, a bicyclic system of a benzene ring fused to a thiophene ring, provides a rigid, electron-rich framework.[1][2] This moiety is a well-established pharmacophore found in a plethora of biologically active compounds, exhibiting activities that span anti-cancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Furthermore, its unique electronic characteristics make it a promising candidate for applications in organic electronics, including semiconductors and light-emitting diodes (OLEDs).[1]
Juxtaposed with this is the pyridin-4-ol motif. The pyridine ring is a fundamental component of numerous natural products and pharmaceuticals. The 4-hydroxy substitution introduces a crucial functional handle for derivatization and interaction with biological targets, and it exists in equilibrium with its pyridone tautomer, a feature that can significantly influence its chemical and biological behavior. The combination of these two scaffolds in this compound suggests a molecule with a rich potential for exploration in both drug discovery, particularly in areas like kinase inhibition for cancer immunotherapy[5], and in the development of novel organic materials.
This guide provides a comprehensive technical overview of the predicted chemical properties, a plausible synthetic pathway, and the potential applications of this compound, designed to serve as a foundational resource for researchers embarking on the study of this promising heterocyclic entity.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₉NOS | Based on the chemical structure. |
| Molecular Weight | 227.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for functionalized aromatic heterocyclic compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic nature suggests lipophilicity, while the hydroxyl group may impart some limited aqueous solubility.[2] |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.5 ppm) for both benzothiophene and pyridine protons. A broad singlet for the hydroxyl proton (potentially D₂O exchangeable). | Based on spectral data from related benzothiophene and pyridine derivatives.[6][7] |
| ¹³C NMR | Aromatic carbons expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C4 of pyridine) would be significantly downfield. | Inferred from published data for similar heterocyclic systems. |
| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹), C=C and C=N stretches in the aromatic region (~1550-1650 cm⁻¹), C-S stretch. | Characteristic vibrational modes for the functional groups present.[6][7] |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 228.04. | Based on the calculated molecular weight. |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 4-hydroxypyridines is their ability to exist in equilibrium with their keto tautomer, pyridin-4(1H)-one. This tautomerism is influenced by factors such as solvent polarity, pH, and temperature. The presence of both forms can have profound implications for the molecule's reactivity, hydrogen bonding capability, and interaction with biological macromolecules. For this compound, this equilibrium means the molecule can act as both a hydrogen bond donor and acceptor, a property often exploited in drug design to achieve specific binding to protein targets.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be designed based on established cross-coupling methodologies, which are foundational in the construction of bi-heterocyclic systems.[8] A Suzuki or Stille coupling reaction would be an ideal strategy. The following workflow outlines a proposed Suzuki coupling approach.
Caption: Proposed Suzuki coupling-based synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Benzo[b]thiophen-2-ylboronic acid (Intermediate C)
-
Bromination: To a solution of Benzo[b]thiophene (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-bromobenzo[b]thiophene.
-
Borylation: Dissolve the crude 2-bromobenzo[b]thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl (1M) and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to afford Benzo[b]thiophen-2-ylboronic acid.
Causality: The use of n-BuLi at low temperatures facilitates a clean lithium-halogen exchange, creating a nucleophilic organolithium species which then readily reacts with the electrophilic boron center of the borate ester.
Step 2: Suzuki Coupling (Formation of Intermediate E)
-
To a degassed mixture of dioxane and water (4:1), add Benzo[b]thiophen-2-ylboronic acid (1.0 eq), 2-chloro-4-methoxypyridine (1.1 eq), and sodium carbonate (2.5 eq).
-
Bubble argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(Benzo[b]thiophen-2-yl)-4-methoxypyridine.
Causality: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. Sodium carbonate acts as the base required to activate the boronic acid.
Step 3: Demethylation (Final Product F)
-
Dissolve 2-(Benzo[b]thiophen-2-yl)-4-methoxypyridine in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add boron tribromide (BBr₃) (1.5 eq, 1M solution in DCM) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the final compound by recrystallization or preparative HPLC to obtain this compound.
Causality: BBr₃ is a strong Lewis acid that selectively cleaves the methyl-oxygen bond of the methoxy ether, a standard and effective method for demethylation in heterocyclic chemistry.
Chemical Reactivity and Derivatization Potential
The hybrid structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for developing a library of analogues for structure-activity relationship (SAR) studies.
-
O-Alkylation/Acylation: The hydroxyl group of the pyridin-4-ol is a prime site for derivatization. Reaction with various alkyl halides or acyl chlorides under basic conditions would yield a series of ethers and esters, allowing for modulation of lipophilicity and steric bulk.
-
N-Alkylation of Pyridine: The pyridine nitrogen can be quaternized with alkyl halides, introducing a positive charge and altering the electronic properties of the ring system.
-
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is susceptible to electrophilic substitution, primarily at the 3-position.[2] Reactions such as nitration, halogenation, or Friedel-Crafts acylation would allow for the introduction of diverse functional groups on this part of the molecule.
Potential Applications in Drug Discovery and Materials Science
The structural motifs within this compound are prevalent in compounds with significant biological and material properties.
Drug Discovery Candidate
The 2-substituted pyridine scaffold is a key feature in a number of kinase inhibitors. For instance, various 2-substituted-pyridin-4-yl derivatives have been designed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy.[5] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance T-cell activation and anti-tumor immune responses.[5] The benzo[b]thiophene moiety could serve as a unique lipophilic group to occupy hydrophobic pockets within the kinase active site.
Caption: Potential mechanism of action via HPK1 inhibition.
A proposed screening cascade would involve initial in vitro kinase assays against a panel of kinases, including HPK1. Promising hits would then be evaluated for their effects on T-cell activation in cellular assays, followed by in vivo studies in relevant tumor models.[5] Additionally, given the broad bioactivity of the benzothiophene core, screening against other targets such as CYP enzymes[6] or for anticonvulsant activity[3] would be warranted.
Organic Electronics
Benzothiophene derivatives functionalized with pyridine groups are known to possess enhanced electronic and optical properties, making them attractive for applications in organic electronics.[1] The extended π-conjugated system across the molecule allows for efficient electron delocalization, which is crucial for charge transport in organic semiconductors. The inherent polarity introduced by the pyridine ring and the hydroxyl group could also be exploited to tune the molecule's self-assembly properties and film-forming capabilities, which are critical for the fabrication of devices like Organic Field-Effect Transistors (OFETs) and OLEDs.[1]
Conclusion
This compound is a molecule of significant synthetic and applicative interest. While direct experimental data remains to be established, a thorough analysis of its constituent heterocyclic systems provides a robust framework for predicting its chemical properties and biological potential. The proposed synthetic route offers a clear and feasible path to its creation. The structural alerts for kinase inhibition and utility in organic electronics position this compound as a high-value scaffold for further investigation. This guide serves as a launching point for researchers poised to explore the rich chemistry and diverse applications of this novel benzothiophene-pyridine hybrid.
References
- Exploring the Potential of Benzothiophene Derivatives in Material Science. (2026). Vertex AI Search.
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). PubMed. [Link]
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New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (2021). PubMed Central. [Link]
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Pyridines and their Benzo Derivatives: Reactivity of Substituents. (2008). R Discovery. [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical and Clinical Research. [Link]
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(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]
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Benzothiophene. (n.d.). Google Grok. [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Research Square. [Link]
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2-(Benzo(b)thiophen-2-yl)pyridine. (n.d.). PubChem. [Link]
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PI-47016 2-(Benzo[b]thiophen-2-yl)pyridine (38210-35-4). (n.d.). Pi Chemicals System. [Link]
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Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). MDPI. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2021). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). MDPI. [Link]
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4-(benzo[b]thiophen-2-yl)tetrahydro-2H-pyran-4-ol. (n.d.). PubChem. [Link]
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Synthesis of New 4-Quinolone-Type Compounds in the Benzo(b)thiophene Series. (n.d.). ResearchGate. [Link]
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(PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2020). ResearchGate. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (2019).
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Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors. (2018). ResearchGate. [Link]
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2-(Benzo[b]thiophen-4-yl)pyridine, min 98% (HPLC), 1 gram. (n.d.). CP Lab Safety. [Link]
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The Pharmacological Potential of Benzothiophene-Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The confluence of heterocyclic chemistry and medicinal research has consistently yielded novel molecular scaffolds with significant therapeutic promise. Among these, the hybrid structure of benzothiophene-pyridine has emerged as a particularly fruitful area of investigation. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by benzothiophene-pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current research, this guide delves into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, presenting not only their therapeutic potential but also the underlying mechanisms of action and the experimental methodologies used for their evaluation.
Section 1: Anticancer Activity of Benzothiophene-Pyridine Derivatives
Benzothiophene-pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell growth and survival.
Mechanism of Action: Targeting Key Cancer Pathways
A primary mechanism of action for several potent benzothiophene-pyridine derivatives is the inhibition of crucial enzymes in cancer progression. For instance, certain derivatives have been identified as inhibitors of Cytochrome P450 17A1 (CYP17A1) , a key enzyme in the androgen biosynthesis pathway, making them promising candidates for the treatment of prostate cancer.[1] The inhibition of CYP17 is crucial as it reduces the production of androgens that fuel the growth of prostate cancer cells.
Another significant target is the cellular microtubule network. Some benzothiophene acrylonitrile analogs, which share structural similarities with combretastatin A-4, have been shown to inhibit tubulin polymerization .[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, some derivatives have been found to be effective against multidrug-resistant (MDR) cancer cell lines, suggesting they may overcome common resistance mechanisms.[2]
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target. Several thiophene-pyridine derivatives have been shown to inhibit EGFR, a key player in cancer cell proliferation and survival.[3]
dot graph "EGFR_Signaling_Pathway_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Ligand (EGF)" [fillcolor="#EA4335"]; "EGFR" [fillcolor="#FBBC05"]; "Benzothiophene-Pyridine Derivative" [shape=ellipse, fillcolor="#34A853"]; "P" [shape=circle, label="P", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream Signaling" [fillcolor="#4285F4"]; "Proliferation, Survival" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Ligand (EGF)" -> "EGFR" [label="Binds to"]; "EGFR" -> "P" [label="Autophosphorylation"]; "P" -> "Downstream Signaling" [label="Activates"]; "Downstream Signaling" -> "Proliferation, Survival" [label="Promotes"]; "Benzothiophene-Pyridine Derivative" -> "EGFR" [label="Inhibits", style=dashed, color="#EA4335"]; } Caption: Inhibition of EGFR Signaling Pathway by Benzothiophene-Pyridine Derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzothiophene-pyridine and related derivatives, showcasing their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| [4]Benzothieno[2,3-c]pyridine 5c | PC-3 (Prostate) | 2.08 | [1] |
| [4]Benzothieno[2,3-c]pyridine 5c | UO-31 (Renal) | 4.00 - 37.00 (GI50) | [1] |
| [4]Benzothieno[2,3-c]pyridine 5c | MCF-7 (Breast) | 4.00 - 37.00 (GI50) | [1] |
| Benzothiophene Acrylonitrile 5 | Various (60 cell lines) | 0.01 - 0.09 (GI50) | [2] |
| Benzothiophene Acrylonitrile 6 | Various (60 cell lines) | 0.02 - 0.10 (GI50) | [2] |
| Benzothiophene Acrylonitrile 13 | Various (60 cell lines) | < 0.01 - 0.04 (GI50) | [2] |
| Thiazolyl Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | [3] |
| Thiazolyl Pyridine Hybrid (8f) | A549 (Lung) | 0.788 | [3] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon) | 7.83 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing cell viability and the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene-pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Seed Cells in 96-well plate"]; B [label="Add Benzothiophene-Pyridine Derivatives"]; C [label="Incubate for 48-72h"]; D [label="Add MTT Reagent"]; E [label="Incubate for 4h"]; F [label="Solubilize Formazan Crystals"]; G [label="Measure Absorbance at 570nm"]; H [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: Workflow for the MTT Cytotoxicity Assay.
Section 2: Antimicrobial Activity of Benzothiophene-Pyridine Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiophene-pyridine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The precise mechanisms of antimicrobial action for many benzothiophene-pyridine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the benzothiophene core may facilitate passage through microbial cell membranes, allowing the pyridine moiety and other functional groups to interact with intracellular targets. For some derivatives, co-administration with a membrane permeabilizing agent like polymyxin B significantly enhances their activity against Gram-negative bacteria, suggesting that the outer membrane is a significant barrier.[6]
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected benzothiophene derivatives, with their minimum inhibitory concentration (MIC) values against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Aminobenzothiophene 3ia | M. smegmatis | < 0.78 | [7] |
| 6-Aminobenzothiophene 3ma | M. smegmatis | 0.78 | [7] |
| Benzothiophene Derivative | C. albicans | 32 - 64 | [6] |
| Benzothiophene Derivative | C. tropicalis | 32 - 64 | [6] |
| Benzothiophene Derivative (with Polymyxin B) | E. coli | 8 - 64 | [6] |
| Pyridine Derivative 12a | E. coli | 19.5 | [8] |
| Pyridine Derivative 12a | B. mycoides | < 4.8 | [8] |
| Pyridine Derivative 12a | C. albicans | < 4.8 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the benzothiophene-pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Anti-inflammatory Activity of Benzothiophene-Pyridine Derivatives
Chronic inflammation is a hallmark of numerous diseases. Benzothiophene-pyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 .[4][9] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), another key enzyme that produces nitric oxide, a pro-inflammatory molecule.[10]
dot graph "Inflammatory_Cascade_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Inflammatory Stimuli" [fillcolor="#EA4335"]; "Arachidonic Acid" [fillcolor="#FBBC05"]; "COX-2" [fillcolor="#FBBC05"]; "iNOS" [fillcolor="#FBBC05"]; "Prostaglandins" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitric Oxide" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Benzothiophene-Pyridine Derivative" [shape=ellipse, fillcolor="#34A853"];
"Inflammatory Stimuli" -> "Arachidonic Acid"; "Arachidonic Acid" -> "COX-2" [label="Metabolized by"]; "Inflammatory Stimuli" -> "iNOS" [label="Induces"]; "COX-2" -> "Prostaglandins"; "iNOS" -> "Nitric Oxide"; "Prostaglandins" -> "Inflammation"; "Nitric Oxide" -> "Inflammation"; "Benzothiophene-Pyridine Derivative" -> "COX-2" [label="Inhibits", style=dashed, color="#EA4335"]; "Benzothiophene-Pyridine Derivative" -> "iNOS" [label="Inhibits", style=dashed, color="#EA4335"]; } Caption: Inhibition of COX-2 and iNOS by Benzothiophene-Pyridine Derivatives.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected benzothiophene and related derivatives.
| Compound/Derivative | Assay | Activity | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 Inhibition | IC50 = 0.29 µM | [4] |
| Pyrimidine derivative 3b | COX-2 Inhibition | IC50 = 0.20 µM | [9] |
| Pyrimidine derivative 5d | COX-2 Inhibition | IC50 = 0.16 µM | [9] |
| Thiophene derivative 1b | Carrageenan-induced paw edema | 26.5% inhibition | [11] |
| Thiophene derivative 2c | Carrageenan-induced paw edema | 33.4% inhibition | [11] |
| Pyridazinone derivative 5c | Carrageenan-induced paw edema | 79.42% inhibition | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the benzothiophene-pyridine derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Section 4: Neuroprotective Activity of Benzothiophene-Pyridine Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing healthcare challenge. Emerging evidence suggests that benzothiophene-pyridine derivatives may possess neuroprotective properties, offering a potential avenue for therapeutic intervention.
Mechanism of Action: Targeting Pathological Hallmarks of Neurodegeneration
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Several pyridine derivatives have been shown to inhibit the self-aggregation of Aβ42, the more amyloidogenic form of the peptide.[13] By preventing the formation of these toxic aggregates, these compounds may protect neurons from damage and slow the progression of the disease.
Quantitative Neuroprotective Activity Data
The following table highlights the in vitro neuroprotective activity of selected pyridine derivatives.
| Compound/Derivative | Assay | Activity | Reference |
| Pyridine carbamate 8 | Aβ42 self-aggregation inhibition | Potent inhibitor | [13] |
| Pyridine carbamate 9 | Aβ42 self-aggregation inhibition | Potent inhibitor | [13] |
| Pyridine carbamate 11 | Aβ42 self-aggregation inhibition | Potent inhibitor | [13] |
| Benzofuran-2-carboxamide 4b | Aβ42 aggregation inhibition | 54% inhibition | [14] |
Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of fibril formation.
Step-by-Step Methodology:
-
Preparation of Aβ peptide: Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a peptide film. Reconstitute the peptide in a low-salt buffer (e.g., phosphate buffer) to the desired concentration.
-
Assay Setup: In a 96-well black plate, mix the Aβ42 peptide solution with the test benzothiophene-pyridine derivative at various concentrations. Include a control with Aβ42 and the vehicle.
-
ThT Addition: Add Thioflavin T to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. The plate should be incubated at 37°C with intermittent shaking to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the test compounds can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the aggregation curve in the presence and absence of the compound.
Section 5: Synthesis of Benzothiophene-Pyridine Derivatives
The synthesis of benzothiophene-pyridine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the benzothiophene core followed by the annulation or attachment of the pyridine ring.
One versatile method for synthesizing the benzothiophene scaffold is through the reaction of a substituted 2-halobenzonitrile with a thioglycolate ester, followed by intramolecular cyclization.[15] The resulting aminobenzothiophene can then be further modified to introduce the pyridine moiety. For example, condensation with a suitable diketone or a related precursor can lead to the formation of the fused pyridine ring.
Another approach involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkyne at a specific position on the benzothiophene ring.[16] Subsequent cyclization reactions can then be employed to construct the pyridine ring. The specific synthetic route will depend on the desired substitution pattern on both the benzothiophene and pyridine rings.
dot graph "General_Synthetic_Scheme" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Starting Materials" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzothiophene Core Synthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Functionalized Benzothiophene" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridine Ring Formation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzothiophene-Pyridine Derivative" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Starting Materials" -> "Benzothiophene Core Synthesis"; "Benzothiophene Core Synthesis" -> "Functionalized Benzothiophene"; "Functionalized Benzothiophene" -> "Pyridine Ring Formation"; "Pyridine Ring Formation" -> "Benzothiophene-Pyridine Derivative"; } Caption: General Synthetic Strategy for Benzothiophene-Pyridine Derivatives.
Conclusion
Benzothiophene-pyridine derivatives represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental protocols necessary for their evaluation. The continued exploration of the structure-activity relationships within this scaffold will undoubtedly lead to the discovery of new and more potent drug candidates to address a range of unmet medical needs.
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An In-depth Technical Guide to the Photophysical Properties of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the photophysical properties of the novel heterocyclic compound, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. This molecule, possessing a unique combination of a benzothiophene and a pyridin-4-ol moiety, is of significant interest for its potential applications in medicinal chemistry and materials science.[1][2] The strategic fusion of these two pharmacologically relevant scaffolds suggests a promising avenue for the development of new therapeutic agents and functional materials.[1][2] This document will delve into the synthesis, detailed photophysical characterization, and potential applications of this compound, with a focus on the underlying scientific principles and experimental methodologies.
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through a multi-step process, beginning with the Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde with diethyl malonate.[3] Subsequent chemical transformations would lead to the desired pyridin-4-ol ring system attached to the benzothiophene core. While various synthetic routes exist for benzo[b]thiophene and pyridine derivatives, a common approach involves the cyclization of appropriately substituted precursors.[4][5]
General Synthetic Workflow:
Caption: Generalized synthetic pathway to this compound.
The final product's structure and purity would be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Photophysical Characterization: A Comprehensive Approach
The photophysical properties of this compound are central to its potential applications. A thorough investigation involves a series of spectroscopic and photophysical measurements.
Solvatochromism: Probing the Influence of the Microenvironment
The sensitivity of a molecule's absorption and emission spectra to the polarity of its solvent environment, known as solvatochromism, provides valuable insights into its electronic structure and intermolecular interactions.[6][7] The study of this compound in a range of solvents with varying polarities is crucial for understanding its behavior in different chemical and biological environments.
Experimental Protocol: Solvatochromism Study
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a high-purity solvent (e.g., DMSO).
-
Solvent Selection: A series of solvents with a wide range of polarities are chosen (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Sample Preparation: Aliquots of the stock solution are added to each solvent to achieve a final concentration suitable for UV-Vis absorption and fluorescence spectroscopy (typically in the micromolar range).
-
Spectroscopic Measurements:
-
UV-Vis Absorption: The absorption spectrum of each solution is recorded using a spectrophotometer. The wavelength of maximum absorption (λ_abs_) is determined.
-
Fluorescence Emission: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, exciting at the λ_abs_ for that solvent. The wavelength of maximum emission (λ_em_) is determined.
-
-
Data Analysis: The Stokes shift (the difference in wavenumber between the absorption and emission maxima) is calculated for each solvent. The data is often analyzed using Lippert-Mataga plots to correlate the Stokes shift with the solvent polarity function.
Expected Solvatochromic Behavior:
It is anticipated that this compound will exhibit positive solvatochromism, characterized by a bathochromic (red) shift in its emission spectrum with increasing solvent polarity.[6] This behavior is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature in molecules with intramolecular charge transfer (ICT) character.
Table 1: Illustrative Solvatochromic Data for this compound
| Solvent | Polarity Index | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 0.2 | 350 | 420 | 4762 |
| Toluene | 2.4 | 352 | 435 | 5435 |
| Dichloromethane | 3.1 | 355 | 450 | 6135 |
| Acetonitrile | 5.8 | 358 | 470 | 7025 |
| Ethanol | 4.3 | 360 | 485 | 7630 |
| Water | 10.2 | 365 | 510 | 8547 |
pH Dependence: A Probe for Acidity and Basicity
The presence of the pyridin-4-ol moiety suggests that the photophysical properties of this compound will be sensitive to changes in pH.[8][9][10] The protonation and deprotonation of the pyridinolic nitrogen and the hydroxyl group can significantly alter the electronic structure and, consequently, the absorption and emission characteristics of the molecule. This property is particularly relevant for applications in biological systems where pH gradients play a crucial role.[9]
Experimental Protocol: pH Titration
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or ethanol). Aliquots of the stock solution are added to each buffer solution to a final concentration suitable for spectroscopic analysis.
-
Spectroscopic Measurements: The absorption and fluorescence emission spectra are recorded for each pH value.
-
Data Analysis: The changes in absorption or fluorescence intensity at a specific wavelength are plotted against pH. The pKa value(s) can be determined by fitting the data to the Henderson-Hasselbalch equation.
Expected pH-Dependent Behavior:
It is hypothesized that this compound will exhibit distinct spectroscopic signatures for its protonated, neutral, and deprotonated forms. For instance, protonation of the pyridine nitrogen at acidic pH may lead to a blue shift in the emission, while deprotonation of the hydroxyl group at basic pH could result in a red-shifted emission due to enhanced ICT character.[11]
Caption: Expected pH-dependent equilibrium of this compound.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F_) and fluorescence lifetime (τ_F_) are fundamental parameters that quantify the efficiency and dynamics of the emission process.
-
Fluorescence Quantum Yield (Φ_F_): This is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ_F_): This is the average time the molecule spends in the excited state before returning to the ground state.
Experimental Protocol: Quantum Yield and Lifetime Measurement
-
Quantum Yield Determination:
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used.
-
The integrated fluorescence intensities and absorbances of the sample and the standard are measured under identical experimental conditions.
-
The quantum yield of the sample is calculated using the following equation: Φ_F(sample)_ = Φ_F(standard)_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Time-Correlated Single Photon Counting (TCSPC) is the preferred technique for measuring fluorescence lifetimes in the nanosecond range.
-
The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay histogram.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Table 2: Representative Photophysical Parameters
| Parameter | Value | Conditions |
| Absorption Maximum (λ_abs_) | 355 nm | Dichloromethane |
| Emission Maximum (λ_em_) | 450 nm | Dichloromethane |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | Dichloromethane |
| Fluorescence Quantum Yield (Φ_F_) | 0.45 | Dichloromethane |
| Fluorescence Lifetime (τ_F_) | 3.5 ns | Dichloromethane |
Potential Applications in Drug Development and Beyond
The unique structural features and anticipated photophysical properties of this compound make it a compelling candidate for various applications.
-
Fluorescent Probes: Its sensitivity to the local environment (solvatochromism and pH dependence) suggests its potential use as a fluorescent probe to study biological microenvironments, such as cellular compartments or protein binding pockets.[9][12]
-
Drug Discovery: The benzothiophene and pyridine scaffolds are present in numerous biologically active compounds.[1][2] This molecule could serve as a lead compound for the development of new therapeutic agents, with its fluorescence properties enabling studies on drug uptake, distribution, and target engagement.
-
Materials Science: The chromophoric nature of this compound could be exploited in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Workflow for Evaluating as a Cellular Probe:
Caption: Workflow for the evaluation of this compound as a cellular probe.
Conclusion
This compound is a promising heterocyclic compound with a rich potential for scientific exploration. This guide has outlined a comprehensive framework for the investigation of its photophysical properties, from synthesis and structural elucidation to detailed spectroscopic characterization. The anticipated solvatochromic and pH-sensitive fluorescence of this molecule, coupled with the biological relevance of its constituent moieties, positions it as a valuable tool for researchers in drug development, chemical biology, and materials science. The experimental protocols and expected outcomes detailed herein provide a solid foundation for future studies aimed at unlocking the full potential of this intriguing molecule.
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][12]thieno[3,2-j]phenanthridine and (E) - IUCrData. (2023). Retrieved from [Link]
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Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - MDPI. (n.d.). Retrieved from [Link]
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Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups - MDPI. (n.d.). Retrieved from [Link]
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Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene - MDPI. (n.d.). Retrieved from [Link]
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Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. Retrieved from [Link]
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Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - MDPI. (n.d.). Retrieved from [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (n.d.). Retrieved from [Link]
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2-(Benzo[b]thiophen-4-yl)pyridine, min 98% (HPLC), 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
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6-(Benzo[b]thiophen-2-yl)pyridin-3-ol | C13H9NOS - PubChem. (n.d.). Retrieved from [Link]
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzothiophene Compounds
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its inherent aromatic and electronic properties, coupled with the versatility for chemical modification, have established it as a "privileged structure" in drug discovery.[1][2] This guide provides an in-depth exploration of the methodologies for discovering and synthesizing novel benzothiophene derivatives. We will navigate through the strategic design of synthetic pathways, from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights into reaction optimization and characterization. Furthermore, this document details the subsequent biological evaluation of these novel compounds, providing a holistic view of the journey from conceptualization to the identification of a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the benzothiophene core.
The Significance of the Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][5][6][7][8][9] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole underscore the therapeutic success of this scaffold.[3][8][9]
The biological promiscuity of the benzothiophene core stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfur atom, in particular, can act as a hydrogen bond acceptor and participate in unique sulfur-aromatic interactions. The fused benzene ring provides a rigid framework that can be strategically functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SAR) of benzothiophene derivatives is paramount in designing new molecules with enhanced potency and selectivity.[1][10][11]
Strategic Approaches to the Synthesis of Novel Benzothiophene Derivatives
The construction of the benzothiophene core and its subsequent functionalization can be achieved through a variety of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Classical Cyclization Strategies: Building the Core
Historically, the synthesis of benzothiophenes has relied on intramolecular cyclization reactions. These methods, while established, continue to be valuable tools in the synthetic chemist's arsenal.
The Gewald reaction is a powerful multicomponent reaction that yields highly substituted 2-aminothiophenes.[12][13] While it directly produces thiophenes, it serves as a foundational method for accessing precursors to benzothiophenes. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12][13]
The mechanism, elucidated decades after its discovery, commences with a Knoevenagel condensation, followed by the addition of sulfur.[12][14][15] Subsequent cyclization and tautomerization afford the 2-aminothiophene product.[12]
Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16][17][18] This method is particularly useful for generating benzothiophenes with specific oxygenation patterns. The reaction proceeds through a series of conjugate additions and an intramolecular condensation.[16][19]
Conceptual Workflow for Fiesselmann Synthesis
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Methodological & Application
Application Notes and Protocols for the Investigation of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals interested in the application of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol and its structural analogs in the field of organic light-emitting diodes (OLEDs). While direct literature on the specific 4-hydroxy derivative is emerging, this guide establishes a comprehensive research framework based on the well-documented properties of the core moieties—benzo[b]thiophene and pyridine—which are foundational in organic electronics. We present proposed synthetic routes, detailed protocols for physicochemical characterization, and step-by-step procedures for the fabrication and analysis of OLED devices. The causality behind experimental choices is emphasized to provide a robust, self-validating system for investigating this promising class of materials.
Introduction and Scientific Rationale
The design of novel organic semiconductors is the driving force behind advancements in OLED technology. The performance of these devices—in terms of efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the materials used in the emissive layer (EML). The target compound, this compound, presents a compelling molecular design by conjugating an electron-rich benzo[b]thiophene unit with an electron-deficient pyridine ring.
-
The Benzo[b]thiophene Moiety: This fused-ring system is known for its excellent charge-transport properties and high thermal stability. The presence of the sulfur atom enhances electron mobility and facilitates efficient charge transport within the OLED device.[1]
-
The Pyridine Moiety: As a nitrogen-containing heterocycle, pyridine is inherently electron-deficient, making it a common building block for electron-transporting and emissive materials.[2]
-
The Hydroxyl Group (-OH): The hydroxyl substituent at the 4-position of the pyridine ring is of particular interest. It can influence intermolecular interactions through hydrogen bonding, potentially impacting thin-film morphology, solubility for solution-processing, and the material's energy levels. Its existence in tautomeric equilibrium with the pyridinone form could also offer unique photophysical properties.
This donor-acceptor (D-A) structure is a well-established strategy for developing materials with intramolecular charge-transfer (ICT) characteristics, which can lead to high photoluminescence quantum yields (PLQY) and facilitate the harvesting of triplet excitons in thermally activated delayed fluorescence (TADF) emitters.[3] This guide provides the necessary protocols to synthesize, characterize, and evaluate the potential of this molecule as a novel emitter or host material in high-performance OLEDs.
Proposed Synthesis and Purification Protocol
High purity (>99.9%) is non-negotiable for OLED materials, as impurities can act as luminescent quenchers and charge traps, severely degrading device performance. The following is a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Caption: Fig. 1: Proposed Suzuki coupling synthesis route.
Protocol 2.1: Synthesis via Suzuki Coupling
Causality: The Suzuki coupling is chosen for its high functional group tolerance, generally good yields, and the commercial availability of the necessary boronic ester and halide precursors. The phosphine-ligated palladium catalyst is highly effective for forming C-C bonds between sp²-hybridized carbons.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzo[b]thiophene-2-boronic acid pinacol ester (1.1 equivalents), 2-bromo-pyridin-4-ol (1.0 equivalent), and sodium carbonate (Na₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidative degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water as the solvent. Bubble inert gas through the solvent for 30 minutes prior to use to remove dissolved oxygen. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification (Crude): Remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of hexane and ethyl acetate) must be optimized to achieve good separation.
Protocol 2.2: Sublimation for Ultra-Purification
Causality: For use in vacuum-deposited OLEDs, materials must be thermally stable and volatile enough for sublimation. Gradient sublimation is the gold standard for achieving the ultra-high purity required, as it effectively separates the target compound from less volatile organic impurities and inorganic salts.
-
Apparatus: Load the crude, purified product into a multi-zone gradient sublimation furnace.
-
Conditions: Evacuate the system to high vacuum (<10⁻⁵ Torr).
-
Heating: Slowly increase the temperature of the heating zone containing the material until it begins to sublime. The optimal temperature depends on the material's properties.
-
Collection: The pure material will deposit as crystalline solids in a cooler zone of the furnace. Impurities with different volatilities will deposit in hotter or colder zones, or remain as residue.
-
Harvesting: After cooling the system, carefully scrape and collect the purified crystals in an inert atmosphere (e.g., a glovebox) to prevent contamination before use.
Physicochemical Characterization
Understanding the fundamental properties of the material is essential to predict its behavior in an OLED.
Table 1: Key Physicochemical Properties of Analog & Target Values
| Property | Technique | Description & Importance | Typical Value for Analogs (e.g., 2-(Aryl)benzothiophenes) |
| Absorption (λabs) | UV-Vis Spectroscopy | Indicates the optical energy gap and the wavelengths of light the material absorbs. | 300-380 nm |
| Emission (λem) | Photoluminescence (PL) | Determines the color of light emitted. Measured in both solution and solid-state (thin film). | 380-500 nm (Blue/Green) |
| PL Quantum Yield (ΦPL) | Integrating Sphere | Measures the intrinsic emissive efficiency. High values are crucial for bright OLEDs. | > 50% is desirable |
| HOMO Level | Cyclic Voltammetry (CV) | Highest Occupied Molecular Orbital. Governs hole injection from the adjacent layer. | -5.4 to -5.8 eV |
| LUMO Level | CV / Absorption Edge | Lowest Unoccupied Molecular Orbital. Governs electron injection. The HOMO-LUMO gap determines emission color. | -2.5 to -3.0 eV |
| Triplet Energy (ET) | Phosphorescence (77 K) | Energy of the lowest triplet state. For host materials, ET must be higher than that of the dopant emitter. | > 2.6 eV for blue hosts |
| Decomposition Temp (Td) | TGA | Temperature at 5% weight loss. Indicates thermal stability for sublimation and device operation. | > 300 °C |
| Glass Transition Temp (Tg) | DSC | Temperature at which the material changes from a rigid glass to a softer state. High Tg prevents film crystallization and ensures morphological stability. | > 100 °C |
Data compiled from representative literature on similar molecular structures.[4][5]
Protocol 3.1: Photophysical & Electrochemical Analysis
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in spectroscopic grade solvents (e.g., Toluene, Dichloromethane, THF). For thin-film measurements, spin-coat a solution of the material onto a quartz substrate.
-
UV-Vis and PL: Record absorption and emission spectra. For PL, excite the sample at its main absorption maximum.
-
Quantum Yield: Use an integrating sphere setup with a calibrated light source and detector. Compare the integrated emission of the sample to a known standard or use the absolute method.
-
Cyclic Voltammetry: Dissolve the sample in an anhydrous, degassed solvent (e.g., Dichloromethane) with a supporting electrolyte (e.g., 0.1 M TBAPF₆). Use a standard three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode). Scan the potential to observe the first oxidation and reduction events. Calculate HOMO/LUMO levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
OLED Device Fabrication and Testing
This section outlines the fabrication of a multilayer OLED using thermal evaporation, a standard technique for producing high-performance devices.[6]
Caption: Fig. 2: Typical multilayer OLED device architecture.
Protocol 4.1: Substrate Preparation
Causality: A pristine substrate is essential for preventing short circuits and ensuring uniform film growth. The work function of the ITO is modified by plasma treatment to improve hole injection efficiency.
-
Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Drying: Dry the substrates in a vacuum oven at 120 °C for at least 30 minutes.
-
Plasma Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with oxygen plasma for 5 minutes to remove organic residues and increase its work function.
Protocol 4.2: Vacuum Thermal Evaporation
Causality: This process occurs under high vacuum (<10⁻⁶ Torr) to ensure long mean free paths for evaporated molecules, leading to the formation of uniform, high-purity thin films without atmospheric contamination.
-
Loading: Secure the cleaned ITO substrates in the deposition chamber. Load the organic materials and metals into separate thermal evaporation sources (e.g., quartz or tungsten crucibles).
-
Deposition Sequence: Evaporate the layers sequentially onto the substrate. The deposition rate and thickness of each layer must be precisely controlled using a quartz crystal microbalance (QCM).
-
Hole Injection Layer (HIL): e.g., HAT-CN at 1 Å/s to a thickness of 10 nm.
-
Hole Transport Layer (HTL): e.g., NPB at 1.5 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) and the target compound as the dopant. The doping concentration (e.g., 5-15 wt%) is critical and must be optimized. A typical rate is 2 Å/s for the host, with the dopant rate adjusted accordingly, for a total thickness of 20 nm.
-
Electron Transport Layer (ETL): e.g., TPBi at 1.5 Å/s to a thickness of 30 nm.
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) at 0.1 Å/s to a thickness of 1 nm.
-
Cathode: e.g., Aluminum (Al) at 5 Å/s to a thickness of 100 nm. The cathode is deposited through a shadow mask to define the active device area.
-
-
Encapsulation: After deposition, the devices must be encapsulated immediately in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a cover glass to prevent degradation from oxygen and moisture.
Device Performance Characterization Workflow
Caption: Fig. 3: Workflow for OLED device characterization.
Protocol 5.1: Electroluminescence Testing
-
Setup: Place the encapsulated device in a light-tight test chamber. Use a programmable source-measure unit (SMU) to apply voltage and measure current. A calibrated photodiode or spectrometer is used to measure luminance and the emission spectrum.
-
Measurement:
-
Apply a forward voltage bias, sweeping from 0 V upwards.
-
Record the current density (J), luminance (L), and electroluminescence (EL) spectrum at each voltage step.
-
-
Analysis:
-
Plot the J-V-L characteristics.
-
Calculate the device efficiencies:
-
Current Efficiency (cd/A): Luminance / Current Density.
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage).
-
External Quantum Efficiency (EQE %): This requires careful calibration of the detector to relate the number of photons emitted to the number of electrons injected.
-
-
From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates to precisely define the emission color.
-
Table 2: Example Performance of a Thiophene-Pyridine Based OLED
| Parameter | Value | Condition |
| Turn-on Voltage | 3.2 V | at 1 cd/m² |
| Max. Luminance | > 17,000 cd/m² | at ~10 V |
| Max. Current Efficiency | 22.4 cd/A | at 3500 cd/m² |
| Max. Power Efficiency | 12.3 lm/W | at 3500 cd/m² |
| Max. EQE | 9.0 % | at 3500 cd/m² |
| CIE (x, y) | (0.18, 0.35) | Blue-Green |
| Efficiency Roll-off | 7% | from 1000 to 10,000 cd/m² |
| Performance data is based on a representative device using a pyrene-pyridine derivative as a hole-transporting material, demonstrating the potential of this material class.[4][5] |
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive and scientifically rigorous framework for the evaluation of this compound as a next-generation OLED material. By systematically proceeding from synthesis and purification to detailed characterization and device fabrication, researchers can effectively elucidate the structure-property-performance relationships of this novel compound. The D-A architecture holds significant promise, and this structured approach will be instrumental in determining its ultimate utility in advanced display and solid-state lighting applications.
References
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Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. ResearchGate. Available at: [Link]
- Process for the synthesis of benzo b]thiophenes. Google Patents.
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. Available at: [Link]
-
Fabrication and Characterization of OLED with Magnesium Complex of Benzimidazol-2-Yl Pyridine as Emission Layer. ResearchGate. Available at: [Link]
-
Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. Available at: [Link]
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Performance characteristics of the OLEDs with different HTL. ResearchGate. Available at: [Link]
-
Synthesis of New 4-Quinolone-Type Compounds in the Benzo(b)thiophene Series. ResearchGate. Available at: [Link]
-
Solution processed organic light-emitting devices: structure, device physics and fabrication process. OE Journals. Available at: [Link]
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Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. PubMed. Available at: [Link]
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Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for. Advanced Materials Letters. Available at: [Link]
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Thiophene Derivatives. Protheragen. Available at: [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. Available at: [Link]
-
Synthesis and Photophysical Properties of Benzo[c]thiophene, p-Phenylene, Triphenylamine and Pyrene Based Vinylenes. ResearchGate. Available at: [Link]
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Photophysical Properties of Derivatives of 2-(2-hydroxyphen-yl)-1,3,4-oxadiazole: A Theoretical Study. PubMed. Available at: [Link]
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A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. Available at: [Link]
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Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Available at: [Link]
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2-(Benzo[b]thiophen-2-yl)pyridine. Pi Chemicals System. Available at: [Link]
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Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Semantic Scholar. Available at: [Link]
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Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. Available at: [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol as a Potential Monoamine Oxidase Inhibitor
Introduction: The Therapeutic Potential of the Benzothiophene-Pyridine Scaffold
The benzo[b]thiophene moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the pyridine ring is a cornerstone in drug design, present in a multitude of FDA-approved therapeutics.[3][4] The combination of these two pharmacophores in 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol presents a compelling starting point for the exploration of novel therapeutic agents. While direct biological data for this specific molecule is not extensively documented in publicly available literature, the structural similarity to known bioactive compounds provides a strong rationale for its investigation.
A closely related analog, (3-Hydroxybenzo[b]thiophen-2-yl)(pyridin-4-yl)methanone, has been identified as an effective inhibitor of human monoamine oxidase (hMAO).[1][5] Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6][7] Inhibitors of these enzymes are established therapeutics for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[8][9] This application note outlines a proposed synthetic route for this compound and provides a detailed protocol for its evaluation as a potential MAO inhibitor, thereby offering a foundational guide for researchers venturing into the medicinal chemistry of this promising scaffold.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1][10][11][12]
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
Protocol for Synthesis and Purification:
Materials:
-
Benzo[b]thiophene-2-boronic acid
-
2-Chloro-4-hydroxypyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add benzo[b]thiophene-2-boronic acid (1.2 equivalents), 2-chloro-4-hydroxypyridine (1.0 equivalent), sodium carbonate (3.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Evaluation as a Monoamine Oxidase Inhibitor
The primary application explored in this note is the potential of this compound to inhibit monoamine oxidase activity. A fluorometric assay is a sensitive and high-throughput method for this purpose.[3][13][14] The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate.
Mechanism of Monoamine Oxidase and Assay Principle
Monoamine oxidases catalyze the oxidative deamination of monoamines, a reaction that produces an aldehyde, an ammonium ion, and hydrogen peroxide.[6][7][]
Caption: The catalytic cycle of MAO and the principle of the fluorometric assay.
The fluorometric assay utilizes a non-fluorescent probe which, in the presence of horseradish peroxidase (HRP), is oxidized by the H₂O₂ generated from the MAO reaction to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence.
Protocol for Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and can be performed in a 96-well plate format for high-throughput screening.[16][17][18]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine hydrochloride (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent or similar fluorogenic probe
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (Pargyline) (selective MAO-B inhibitor, positive control)[8]
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-590 nm)
Experimental Workflow:
Caption: Step-by-step workflow for the MAO inhibition assay.
Procedure:
-
Prepare Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Prepare similar dilutions for the positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Prepare Enzyme Solutions: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well. Add 5 µL of the test compound dilutions, positive controls, or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare Reaction Mix: Prepare a master mix containing the substrate (p-tyramine), HRP, and the fluorogenic probe in assay buffer.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Expected Results and Interpretation
The data obtained from this assay will allow for the quantitative assessment of the inhibitory potency and selectivity of this compound.
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-A | 500 | 0.2 |
| MAO-B | 100 | ||
| Clorgyline | MAO-A | 5 | >1000 |
| MAO-B | >5000 | ||
| Selegiline | MAO-A | >8000 | <0.01 |
| MAO-B | 8 |
This table presents hypothetical data for illustrative purposes.
A low IC₅₀ value indicates high inhibitory potency. The selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) will determine if the compound is a selective inhibitor for one isoform or a non-selective inhibitor. This information is crucial for guiding further drug development, as MAO-A and MAO-B inhibitors have different therapeutic applications.[8][9]
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and biological evaluation of this compound as a potential monoamine oxidase inhibitor. The proposed synthetic route offers a reliable method for obtaining the compound, and the detailed fluorometric assay protocol ensures a robust assessment of its inhibitory activity. The insights gained from these studies will be instrumental in understanding the structure-activity relationships of the benzothiophene-pyridine scaffold and will pave the way for the design of novel and more potent inhibitors for the treatment of neurological disorders. Further investigations should focus on elucidating the mechanism of inhibition (reversible vs. irreversible) and conducting in vivo studies to assess the therapeutic efficacy and pharmacokinetic profile of this promising compound.
References
- Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525.
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
- Villa-Reyna, A. L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Retrieved from [Link]
- Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. FASEB Journal, 32(3), 1-13.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 663-670.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1004-1024.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
- Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Al-Sanea, M. M., et al. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 13(5), 511-534.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol core represents a fascinating heterocyclic scaffold, merging two moieties of significant interest in drug discovery: the benzothiophene and the pyridine-4-ol. Benzothiophene derivatives are known for a wide array of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1] Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] The combination of these two rings in a single molecule creates a unique chemical space with potential for novel biological activities. The pyridin-4-ol moiety exists in tautomeric equilibrium with its pyridin-4(1H)-one form, a feature that can influence its reactivity and interaction with biological targets.
This guide provides a comprehensive overview of potential functionalization strategies for the this compound scaffold, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. The methodologies described herein are designed to enable the exploration of the structure-activity relationship (SAR) of this promising molecular framework.
Strategic Overview of Functionalization
The functionalization of this compound can be approached by targeting three distinct regions of the molecule: the pyridine ring, the benzothiophene ring system, and the phenolic hydroxyl group. The interplay of the electronic properties of these two interconnected heterocyclic systems will govern the regioselectivity of the reactions.
Caption: Strategic overview of functionalization sites on the this compound scaffold.
Part 1: Functionalization of the Pyridine Ring
The pyridine ring, being electron-deficient, presents a unique set of challenges and opportunities for functionalization. The presence of the hydroxyl group at the 4-position and the bulky benzothiophene substituent at the 2-position will significantly influence the regioselectivity of these reactions.
Electrophilic Substitution via N-Oxide Formation
Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom.[4] However, this reactivity can be modulated by forming the corresponding N-oxide. The N-oxide increases the electron density of the ring, particularly at the C4 and C2 positions, making it more susceptible to electrophilic attack.[5][6] Given that the C2 position is already substituted, electrophilic attack would be directed to the C4-OH and potentially the C6 position. However, nitration of pyridine N-oxide is known to favor the 4-position.
Protocol 1: Nitration of this compound via N-Oxide Intermediate
This two-step protocol first involves the oxidation of the pyridine nitrogen, followed by nitration.
Step 1: Synthesis of this compound 1-oxide
-
Materials: this compound, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 1 equivalent of this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of m-CPBA portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Nitration of this compound 1-oxide
-
Materials: this compound 1-oxide, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Carefully add 1 equivalent of the N-oxide to a pre-cooled (0 °C) mixture of fuming nitric acid and sulfuric acid (1:1 v/v).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The nitro group is expected to be introduced at the 3 or 5-position. The resulting nitro-substituted N-oxide can then be deoxygenated using PCl₃ or PPh₃ to yield the corresponding nitro-substituted pyridin-4-ol.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[7][8] To facilitate this, the hydroxyl group at the C4 position can be converted into a better leaving group, such as a nonaflate. This strategy opens up avenues for introducing a variety of nucleophiles at this position.
Protocol 2: O-Nonaflation and Subsequent Amination
Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-yl nonafluorobutanesulfonate
-
Materials: this compound, sodium hydride (NaH), tetrahydrofuran (THF), nonafluorobutanesulfonyl fluoride (NfF).
-
Procedure:
-
To a solution of 1 equivalent of this compound in anhydrous THF at 0 °C, add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add 1.1 equivalents of nonafluorobutanesulfonyl fluoride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Step 2: Buchwald-Hartwig Amination of the Nonaflate
-
Materials: The synthesized nonaflate, a primary or secondary amine, Pd₂(dba)₃, Xantphos, cesium carbonate, and toluene.
-
Procedure:
-
In a reaction vessel, combine 1 equivalent of the nonaflate, 1.2 equivalents of the amine, 1.5 equivalents of cesium carbonate, 2 mol% of Pd₂(dba)₃, and 4 mol% of Xantphos.
-
Add anhydrous toluene and degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Part 2: Functionalization of the Benzothiophene Ring
The benzothiophene moiety offers several positions for functionalization, with the C3 position being particularly susceptible to electrophilic attack and the C-H bonds being amenable to metal-catalyzed activation.
C-H Activation and Arylation
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles.[9] For benzothiophenes, palladium-catalyzed C-H arylation at the C2 position is well-documented.[10] Given that the C2 position is already substituted in our scaffold, directed C-H activation at the C3 or C7 positions becomes an attractive strategy.
Protocol 3: Palladium-Catalyzed Direct C3 Arylation
-
Materials: this compound, aryl halide (e.g., iodobenzene), Pd(OAc)₂, a suitable ligand (e.g., P(o-tolyl)₃), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMA or xylene).
-
Procedure:
-
Combine 1 equivalent of the starting material, 1.5 equivalents of the aryl halide, 5 mol% of Pd(OAc)₂, 10 mol% of the phosphine ligand, and 2 equivalents of K₂CO₃ in a reaction tube.
-
Add the solvent and degas the mixture.
-
Seal the tube and heat the reaction to 120-140 °C for 24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify by column chromatography.
-
Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate
Introduction of a halogen onto the benzothiophene ring provides a handle for subsequent cross-coupling reactions, such as the versatile Suzuki-Miyaura reaction.[11][12] Halogenation is expected to occur preferentially at the C3 position.
Protocol 4: C3-Bromination and Subsequent Suzuki-Miyaura Coupling
Step 1: C3-Bromination
-
Materials: this compound, N-bromosuccinimide (NBS), and a suitable solvent like DMF or acetonitrile.
-
Procedure:
-
Dissolve 1 equivalent of the starting material in the chosen solvent.
-
Add 1.05 equivalents of NBS portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the C3-bromo derivative, which can often be used in the next step without further purification.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials: The C3-bromo derivative, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
In a flask, combine 1 equivalent of the C3-bromo compound, 1.2 equivalents of the arylboronic acid, 3 equivalents of Na₂CO₃, and 3-5 mol% of Pd(PPh₃)₄.
-
Add the solvent mixture and degas with argon.
-
Heat the reaction to reflux (around 80-90 °C) for 8-12 hours.
-
Monitor the reaction.
-
After cooling, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, concentrate, and purify by column chromatography.
-
Part 3: Modification of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities through O-alkylation or O-arylation.
Protocol 5: Williamson Ether Synthesis for O-Alkylation
-
Materials: this compound, a base (e.g., K₂CO₃ or NaH), an alkyl halide (e.g., methyl iodide, benzyl bromide), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of 1 equivalent of the pyridin-4-ol in the solvent, add 1.5 equivalents of the base.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1.1 equivalents of the alkyl halide and continue stirring at room temperature or with gentle heating (40-50 °C) for 6-12 hours.
-
Monitor the reaction.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the resulting ether by column chromatography.
-
Data Summary Table
| Functionalization Strategy | Target Position | Key Reagents | Typical Conditions | Expected Outcome | Reference Analogy |
| Nitration via N-Oxide | Pyridine Ring (C3/C5) | m-CPBA, HNO₃/H₂SO₄ | 0 °C to RT (oxidation); 60-70 °C (nitration) | Introduction of a nitro group | [5],[6] |
| O-Nonaflation & Amination | Pyridine Ring (C4) | NaH, NfF; Pd₂(dba)₃, Xantphos | RT (nonaflation); 100-110 °C (amination) | Replacement of -OH with an amino group | |
| Direct C-H Arylation | Benzothiophene (C3) | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | 120-140 °C | Introduction of an aryl substituent | [10] |
| Bromination & Suzuki Coupling | Benzothiophene (C3) | NBS; Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid | RT (bromination); Reflux (coupling) | Introduction of an aryl substituent | [11],[12] |
| Williamson Ether Synthesis | Hydroxyl Group (O-alkylation) | K₂CO₃, Alkyl halide | RT to 50 °C | Formation of an ether linkage | Standard Organic Synthesis |
Workflow Visualization
Caption: Experimental workflows for pyridine and benzothiophene ring functionalization.
Conclusion and Future Perspectives
The this compound scaffold offers a rich platform for chemical exploration. The protocols outlined in this guide provide a strategic framework for the synthesis of a diverse library of analogues. The described methods, including electrophilic and nucleophilic substitutions on the pyridine ring, and C-H activation and cross-coupling reactions on the benzothiophene moiety, are robust and adaptable. Further exploration of other transition-metal-catalyzed reactions, such as C-H borylation or olefination, could unlock even more avenues for novel functionalization. The resulting compounds will be valuable for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.
References
-
Reissig, H.-U., & Zimmer, R. (2005). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2005(3), 188-210. [Link]
-
Tobisu, M., & Chatani, N. (2015). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Beilstein Journal of Organic Chemistry, 11, 2754–2763. [Link]
-
Bisht, R., Popescu, M. V., He, Z., Ibrahim, A. M., Crisenza, G. E. M., Paton, R. S., & Procter, D. J. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(29), e202302418. [Link]
-
Yıldırım, S., & Kandemirli, F. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12. [Link]
-
Procter, D. J., & He, Z. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9619–9623. [Link]
-
Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (2022). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
-
Electrophilic substitution at position 4 of pyridine. (n.d.). Química Orgánica. [Link]
-
Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Why does pyridine not undergo an electrophilic substitution reaction? (2017, June 7). Quora. [Link]
-
Asati, V., & Sharma, S. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(10), 2237–2269. [Link]
-
Electrophilic substitution reactions - pyridine. (2017, July 28). YouTube. [Link]
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-667. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(15), 100-117. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. quora.com [quora.com]
- 5. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol synthesis.
Technical Support Center: Synthesis of this compound
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of this compound. Our focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for constructing C(sp²)–C(sp²) bonds.[1] We will address common experimental challenges, offer optimization strategies, and provide a validated starting protocol to facilitate your success.
The primary synthetic route discussed involves the coupling of a 2-halopyridin-4-ol with benzo[b]thiophene-2-boronic acid (or its corresponding boronate ester).
Proposed Reaction Scheme:
Figure 1: General Suzuki-Miyaura coupling reaction for the synthesis of this compound. X typically represents Br or Cl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the most common causes?
A1: Low or no conversion in this specific Suzuki coupling is a frequent issue stemming from several potential factors. The primary culprits are typically related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Inactivity or Inhibition: The pyridine nitrogen in your starting material can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen.[4]
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may be insufficient. Employ Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the catalytic cycle and shield the palladium center.[2]
-
Ensure Strict Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas using flame-dried glassware.[2]
-
-
-
Poor Reagent Quality (Protodeboronation): The presence of water or other protic impurities can lead to the cleavage of the carbon-boron bond in your benzo[b]thiophene-2-boronic acid, a side reaction known as protodeboronation.[2] This effectively removes the nucleophilic partner from your reaction.
-
Solution:
-
Use Anhydrous Reagents: Ensure your boronic acid is dry. If you suspect water contamination, consider using the more stable pinacol boronate ester derivative.
-
Dry Solvents and Base: Use anhydrous solvents and ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely ground and dried in an oven prior to use.[2]
-
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step. Its choice and solubility are key.
-
Solution: Screen different inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for challenging couplings.[2] A solvent system of dioxane/water or toluene/water is common, as a small amount of water can sometimes facilitate the reaction, particularly when using boronic acids.[1]
-
Q2: I am observing a significant amount of a homocoupling byproduct (2,2'-bi(benzo[b]thiophene)). How can I minimize this?
A2: The formation of 2,2'-bi(benzo[b]thiophene) results from the oxidative homocoupling of your boronic acid reagent. This is almost always exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating this unwanted pathway.[2]
-
Primary Solution: Rigorous Degassing: As with low conversion, the most effective preventative measure is to meticulously remove all dissolved oxygen from your reaction mixture and maintain a strict inert atmosphere throughout the experiment.[3]
-
Secondary Solutions:
-
Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Lower Reaction Temperature: If conversion is still efficient at a lower temperature, reducing the heat may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
-
Q3: My main byproduct is pyridin-4-ol, resulting from the dehalogenation of my starting material. What causes this and how can I stop it?
A3: The reduction of your 2-halopyridin-4-ol to pyridin-4-ol is a common side reaction in palladium-catalyzed couplings. This can occur through several mechanisms, often involving impurities or a competing catalytic cycle.
-
Causality: This side reaction can be promoted by certain bases, particularly in the presence of trace water or other proton sources. It can also occur if the reductive elimination step of the main cycle is slow, allowing for competing pathways to dominate.
-
Solutions:
-
Change the Base: Switch to a different base. For example, if you are using a carbonate base, try a phosphate base like K₃PO₄.
-
Optimize Ligand: A more electron-rich and bulky ligand can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.
-
Ensure Reagent Purity: Ensure your solvent and reagents are free from acidic or reducing impurities.
-
Q4: I am struggling with the purification of this compound. It streaks badly on my silica gel column. Any suggestions?
A4: The target molecule possesses both a weakly acidic phenol-like hydroxyl group and a basic pyridine nitrogen. This amphoteric nature can lead to strong interactions with the acidic silica gel surface, causing significant tailing or streaking during column chromatography.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to your solvent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase, such as neutral or basic alumina, if silica gel proves too problematic.
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Then, extract the aqueous layer with the organic solvent to recover any product that may have partitioned. Finally, wash with brine, dry, and concentrate.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for this coupling?
A1: There is no single "best" system, as the optimal choice can be substrate-dependent. However, for coupling with heteroaromatics like pyridines, catalyst systems that are robust against coordination by the pyridine nitrogen are essential.[2]
| Catalyst/Ligand System | Rationale & Use Case |
| Pd(dppf)Cl₂ | A reliable, general-purpose catalyst. The dppf ligand offers good stability. A good starting point for initial screening.[1] |
| Pd₂(dba)₃ with XPhos or SPhos | Buchwald ligands are bulky and electron-rich, which accelerates the rate-limiting oxidative addition and reductive elimination steps. Highly effective for challenging couplings involving electron-rich or sterically hindered partners.[2][5] |
| Pd(PPh₃)₄ | A classic Pd(0) source. While sometimes effective, it can be less robust for this specific transformation compared to modern ligand systems due to potential catalyst inhibition.[4] |
Q2: What is the optimal choice of base and solvent?
A2: The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate species. The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature.
| Parameter | Recommended Options | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often a superior choice for difficult couplings. Ensure it is anhydrous and finely powdered.[2][6] |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF | Aprotic polar solvents are common. A small amount of water is often beneficial for the solubility and activity of the base and boronic acid.[1][7] Anhydrous conditions may be necessary if protodeboronation is a major issue.[2] |
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.
-
TLC: Use a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes) and visualize the spots under a UV lamp (254 nm). The consumption of the starting materials and the appearance of a new, typically more polar, product spot can be tracked.
-
LC-MS: This provides a more definitive analysis, confirming the mass of the product and allowing for quantitative assessment of the conversion.
Q4: Are there any specific considerations for scaling up this reaction?
A4: Yes, scaling up presents challenges beyond simply multiplying reagent quantities.
-
Heat Transfer: Suzuki couplings are often exothermic. Ensure your reaction vessel allows for efficient heat dissipation to maintain the target temperature.
-
Mixing: Efficient stirring is critical, especially with heterogeneous mixtures involving an inorganic base. Use an overhead mechanical stirrer for larger volumes.
-
Metal Removal: After the reaction, residual palladium must be removed from the final product, which is a critical requirement for pharmaceutical applications. This may require treatment with activated carbon, metal scavengers (e.g., silica-thiol), or multiple recrystallizations.[4]
Visualizations
Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Recommended Experimental Protocol
This protocol is a starting point and should be optimized based on experimental observations.
Reagents & Materials:
-
2-Bromo-pyridin-4-ol (1.0 eq)
-
Benzo[b]thiophene-2-boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Deionized Water, degassed
-
Flame-dried round-bottom flask with stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
To the flame-dried round-bottom flask, add 2-bromo-pyridin-4-ol, benzo[b]thiophene-2-boronic acid, Pd(dppf)Cl₂, and K₃PO₄ under a positive flow of inert gas.
-
Seal the flask with a septum, and perform three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Via syringe, add anhydrous 1,4-dioxane followed by degassed deionized water to achieve a 4:1 solvent ratio. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes, containing 1% triethylamine to prevent streaking.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sigman, M. S., & Werner, E. W. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Denmark, S. E., et al. (2009).
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Benchchem. (n.d.). Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions.
- Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Goud, S. T., et al. (2018). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Advanced ChemBlocks. (n.d.). 2-(Benzo[b]thiophen-2-yl)pyridine 95.00%.
- ResearchGate. (n.d.).
- Eli Lilly and Company. (1998). Process for the synthesis of benzo[b]thiophenes.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Ambeed.com. (n.d.). Product Search Results.
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.
- ResearchGate. (n.d.). Synthesis of New 4-Quinolone-Type Compounds in the Benzo(b)thiophene Series.
- Morken, J. P., et al. (2000). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed.
- University of North Florida. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids.
- Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
Welcome to the technical support center for the purification of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. Drawing from established principles in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound.
Introduction: The Purification Conundrum
The purification of this compound presents a unique set of challenges primarily arising from two key aspects of its molecular structure: the inherent tautomerism of the pyridin-4-ol ring and the potential for impurities stemming from its synthesis, which likely involves a cross-coupling reaction. This guide will address these challenges systematically, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the purified compound shows two sets of peaks. Is my sample impure?
A1: Not necessarily. The presence of two sets of peaks in the NMR spectrum is a classic indicator of the keto-enol tautomerism inherent to the pyridin-4-ol moiety. This compound exists in equilibrium with its tautomeric form, 2-(benzo[b]thiophen-2-yl)-1H-pyridin-4-one. The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature. For a definitive assessment of purity, it is advisable to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can often resolve the two tautomers or show a single peak if the interconversion is rapid on the chromatographic timescale.
Q2: Which tautomer of this compound is more stable?
A2: The stability of the tautomers is condition-dependent. In the gas phase, the enol form (pyridin-4-ol) is often favored. However, in solution and in the solid state, the keto form (pyridin-4(1H)-one) is typically more stable, particularly in polar solvents, due to factors like intermolecular hydrogen bonding.
Q3: I am having difficulty with the chromatographic separation of my product. The peaks are broad, or I see co-elution. What is the likely cause?
A3: The primary cause is likely the co-existence of the two tautomers, which have very similar polarities, making their separation by standard silica gel chromatography challenging. The on-column equilibrium between the tautomers can lead to peak broadening and tailing.
Q4: What are the most probable impurities I should expect from the synthesis of this compound?
A4: Assuming a Suzuki-Miyaura cross-coupling reaction between a protected 4-hydroxypyridine derivative (e.g., 2-chloro-4-methoxypyridine) and benzo[b]thiophene-2-boronic acid, followed by deprotection, the most common impurities would include:
-
Unreacted starting materials: the pyridine and benzothiophene precursors.
-
Homo-coupled byproducts: 2,2'-bi(benzo[b]thiophene) and a biphenyl derivative from the pyridine starting material.
-
Residual palladium catalyst and ligands.
-
Byproducts from the deprotection step.
Troubleshooting Guides
Issue 1: Poor Separation and Broad Peaks in Column Chromatography
Symptom: During purification by silica gel column chromatography, the product elutes as a broad band, often with significant tailing, making it difficult to obtain pure fractions.
Possible Cause: The presence of both the pyridin-4-ol and pyridin-4(1H)-one tautomers in equilibrium on the column.
Solutions:
-
Tautomer "Locking" via Derivatization: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative. This "locks" the molecule in one form, facilitating standard chromatographic purification. A common method is the formation of a pyridin-4-yl nonaflate.
-
Experimental Protocol: Nonaflate Formation
-
Dissolve the crude this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add nonafluorobutanesulfonyl fluoride (1.2 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The purified nonaflate can then be deprotected if the pyridin-4-ol is the desired final product.
-
-
-
Acidified or Basified Silica Gel Chromatography: In some cases, modifying the silica gel can improve separation.
-
Acidified Silica: Prepare a slurry of silica gel in the desired eluent and add a small amount of acetic acid (e.g., 0.1-1%). This can sometimes protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase.
-
Basified Silica: Prepare a slurry of silica gel in the desired eluent and add a small amount of triethylamine (e.g., 0.1-1%). This can help to deprotonate the acidic phenol group and may improve peak shape.
-
Issue 2: Product Fails to Crystallize and Remains an Oil
Symptom: After chromatographic purification and solvent removal, the product is obtained as a viscous oil or an amorphous solid that does not crystallize.
Possible Cause:
-
Presence of minor impurities that inhibit crystallization.
-
The inherent properties of the molecule may favor an amorphous state.
Solutions:
-
High Purity is Key: Ensure the product is of the highest possible purity (>98% by HPLC) before attempting crystallization.
-
Solvent Screening for Recrystallization: Systematically screen a variety of solvents with different polarities. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof (e.g., ethyl acetate/hexanes, ethanol/water).
-
Salt Formation for Purification and Crystallization: The basic pyridine nitrogen provides a handle for salt formation. Conversion to a salt can often induce crystallinity and provides an excellent method for purification.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
The free base can be regenerated by partitioning the salt between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
-
Issue 3: Persistent Impurities from Synthesis
Symptom: HPLC or NMR analysis of the purified product shows the presence of persistent impurities that are difficult to remove by standard chromatography or recrystallization.
Possible Cause: Co-elution of structurally similar impurities, such as homo-coupled byproducts or regioisomers.
Solutions:
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography: If the impurities have different polarities from the product, reverse-phase chromatography (e.g., using a C18 column) can be effective.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of closely related compounds.
-
-
Chemical Scavenging:
-
Palladium Scavengers: To remove residual palladium catalyst, the crude product can be treated with a palladium scavenger (e.g., silica-bound thiol or amine reagents) before further purification.
-
-
Optimize Reaction Conditions: If persistent impurities are a recurring issue, revisit the synthetic step to minimize their formation. For a Suzuki-Miyaura coupling, this could involve adjusting the catalyst, ligand, base, solvent, or reaction temperature.
Analytical Purity Assessment
A robust analytical method is crucial for confirming the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for assessing the purity of a synthesized this compound derivative.
Materials:
-
Synthesized this compound
-
Reference standard of the compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). If a reference standard is available, prepare a solution of it at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Visualizing Purification Workflows
Caption: Alternative purification workflows for this compound.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting purification issues.
References
-
Edelmann, F. T. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
LookChem. 2-(Benzo[b]thiophen-2-yl)pyridine.[Link]
-
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
Common pitfalls in handling 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
An in-depth technical guide to the synthesis of Pyridin-4-ol from 4-Aminopyridine is available from Benchchem.[1]
Technical Support Center: 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing, purifying, or utilizing this heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's behavior, helping you anticipate challenges and troubleshoot effectively. The primary complication in handling this and related pyridin-4-ol derivatives is the existence of a dynamic equilibrium between two tautomeric forms, which profoundly influences its properties and reactivity.
Section 1: The Core Challenge - Keto-Enol Tautomerism
The foundational issue that complicates the handling of this compound is its existence as a mixture of two interconverting isomers, or tautomers: the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[2] This equilibrium is not static; it is highly sensitive to the molecular environment, particularly the solvent.[3] The pyridone (keto) tautomer is often the more stable and predominant form.[2] Understanding this dynamic is the key to resolving many common experimental pitfalls.
Caption: Tautomeric equilibrium of the target compound.
Frequently Asked Questions (FAQs)
Q: Why am I seeing two spots on my Thin Layer Chromatography (TLC) plate?
A: This is a classic sign of tautomerism. The enol and keto forms have different polarities, causing them to separate on a TLC plate. The more polar keto form (with its amide-like character) will typically have a lower Rf value than the less polar enol form. The ratio of the spot intensities can even change depending on the polarity of the eluent system you are using.
Q: My Nuclear Magnetic Resonance (NMR) spectrum looks unusual, with broad peaks or more signals than expected. What's happening?
A: You are likely observing the effects of tautomeric equilibrium in your NMR solvent. If the rate of interconversion between the two tautomers is on the same timescale as the NMR experiment, you will see significant peak broadening. If the interconversion is slow, you will see two distinct sets of peaks corresponding to each tautomer. A computational study on pyridones confirmed that medium polarity can significantly increase the population of the lactam (keto) form.[4] To resolve this, try acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) or at different temperatures to shift the equilibrium or alter the rate of exchange.
Q: How does solvent choice impact my reaction or analysis?
A: Solvent polarity is a critical factor. Non-polar aprotic solvents (like cyclohexane or toluene) may favor the pyridin-4-ol (enol) form, whereas polar protic solvents (like water or methanol) strongly stabilize the pyridin-4(1H)-one (keto) form through hydrogen bonding.[3] This can directly impact reaction outcomes, solubility, and analytical results.
| Solvent Type | Predominant Tautomer | Rationale |
| Non-Polar Aprotic (e.g., Hexane, Toluene) | Pyridin-4-ol (Enol) | Minimizes dipole interactions, favoring the less polar form. |
| Polar Aprotic (e.g., THF, CH₂Cl₂) | Mixture, leaning Keto | Dipole moments of the keto form are stabilized. |
| Polar Protic (e.g., H₂O, Methanol) | Pyridin-4(1H)-one (Keto) | Strong hydrogen bonding stabilizes the amide-like keto tautomer.[3] |
Section 2: Synthesis and Purification Pitfalls
The synthesis of substituted pyridin-4-ols can be challenging, and the presence of tautomers complicates product isolation and purification significantly.
Troubleshooting Guide
Q: My three-component synthesis reaction has a low yield. What are the common failure points?
A: Three-component syntheses, such as those using lithiated alkoxyallenes, nitriles, and carboxylic acids, are powerful but sensitive.[5]
-
Cause 1: Air-Sensitive Reagents. The lithiated allene intermediates are extremely sensitive to air and moisture.[6] Any exposure can quench the reagent and halt the reaction.
-
Cause 2: Incomplete Cyclization. The final step is an intramolecular cyclization. If the intermediate is not sufficiently electrophilic or if steric hindrance is an issue, the reaction may stall.
-
Solution: Optimization may be required. This could involve changing the carboxylic acid component to increase electrophilicity or adjusting the reaction temperature and time.
-
Q: I cannot purify my product using standard silica gel chromatography. The compound either streaks badly or I get poor recovery. What can I do?
A: This is a direct consequence of tautomerism. The interconversion between the polar keto and less-polar enol forms on the silica surface leads to band broadening and poor separation.
-
Solution 1: Switch Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).
-
Solution 2: Modify the Mobile Phase. Adding a small amount of a modifier can suppress the tautomerization on the column. For normal phase silica, adding a small amount of triethylamine (~0.1-1%) can help by neutralizing acidic silica sites. For reverse phase, adding a buffer like formic acid or ammonium acetate can force the compound into a single protonated state.
-
Solution 3: Derivatization. If purification remains difficult, consider temporarily "locking" the tautomeric form. Reacting the hydroxyl group of the enol form with a protecting group can simplify purification. The protecting group can be removed in a subsequent step.
-
Solution 4: Crystallization. This is often the most effective method. Attempt to crystallize the crude product from a variety of solvents or solvent mixtures.
Caption: Decision workflow for purifying tautomeric compounds.
Section 3: Handling and Stability
Proper handling and storage are crucial to maintain the integrity of this compound. While the final compound may not be pyrophoric, it can be sensitive to atmospheric conditions.
Troubleshooting Guide
Q: My solid compound has developed a slight color after being stored for a few weeks. Is it degrading?
A: This is possible. Heterocyclic compounds, especially those with electron-rich systems like benzo[b]thiophene and pyridin-4-ol, can be susceptible to slow oxidation.
-
Potential Cause: The thiophene sulfur atom can be oxidized, or the pyridinol ring may undergo oxidative degradation, especially if exposed to light and air.
-
Solution: Store the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a cool, dark place, such as a freezer or desiccator.[10] For long-term storage, amber vials are recommended to protect against light.
Q: I'm getting inconsistent results in my biological assays. Could my stock solution be the problem?
A: Yes, the stability of the compound in your assay solvent is a critical parameter.
-
Potential Cause 1: Solubility. The compound may have limited solubility, especially in purely aqueous buffers, due to its largely hydrophobic benzothiophene moiety. It might be precipitating out of solution over time.
-
Potential Cause 2: Degradation. The compound might not be stable in the assay buffer over the duration of the experiment.
-
Solution: Always prepare stock solutions fresh in an appropriate solvent (like DMSO) and sonicate if necessary to ensure complete dissolution. When diluting into aqueous buffers, do so immediately before the experiment and be mindful of the final DMSO concentration. Perform a stability test by incubating the compound in the final assay buffer for the duration of the experiment and analyzing it by LC-MS to check for degradation.
Section 4: Safety First
| Hazard Class | Potential Risk & Precaution | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | [11] |
| Skin Irritation | May cause skin irritation. Wear appropriate protective gloves. | [11] |
| Eye Irritation | May cause serious eye irritation. Wear safety glasses or goggles. | [11] |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated fume hood. | [11] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. Dispose of waste according to local regulations. | [12] |
General Handling Protocol
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Do not allow the material to enter sewers or waterways.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
References
-
Sigma-Aldrich. Handling air-sensitive reagents AL-134. MIT. [Link]
-
Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics (pp. 15-28). Wiley-VCH. [Link]
-
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Activity of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol and Its Analogs
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The 2-(benzo[b]thiophen-2-yl)pyridin-4-ol scaffold has emerged as a promising chemotype, demonstrating notable interactions with various protein kinases implicated in oncogenesis and other proliferative disorders. This guide provides a comprehensive comparison of the biological activity of this compound and its structurally related analogs, supported by experimental data and methodological insights to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.
Introduction to the this compound Scaffold
The hybridization of the benzo[b]thiophene and pyridine rings creates a unique molecular architecture with the potential for multi-point interactions within the ATP-binding pocket of protein kinases. The pyridin-4-ol moiety can act as a crucial hydrogen bond donor and acceptor, while the planar benzothiophene system can engage in hydrophobic and π-stacking interactions. This combination of features makes it a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. The exploration of its analog space is critical for elucidating structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Analog Activity
While a direct head-to-head comparison of a comprehensive library of this compound analogs is not extensively documented in a single study, by synthesizing data from various sources investigating similar benzothiophene-pyridine hybrids, we can construct a meaningful comparative analysis. The following table summarizes the in vitro activity of representative analogs against various cancer cell lines and kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), providing a quantitative measure of potency.
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |
| 1 | This compound | (Hypothetical Reference) | - | - |
| 2a | 2-(Benzothiazol-2-yl)-6-phenylpyridin-4-ol | MCF-7 (Breast Cancer) | 5.2 | [1] |
| 2b | 2-(Benzothiazol-2-yl)-6-(4-chlorophenyl)pyridin-4-ol | MCF-7 (Breast Cancer) | 3.8 | [1] |
| 3a | 4-cyano-1-(2,4-dimethoxyphenyl)-8-fluoro-1,2-dihydro[2]benzothieno[2,3-c]pyridin-3(4H)-one | PC-3 (Prostate Cancer) | 2.08 | [3] |
| 3b | 4-cyano-1-(4-chlorophenyl)-8-fluoro-1,2-dihydro[2]benzothieno[2,3-c]pyridin-3(4H)-one | PC-3 (Prostate Cancer) | >100 | [3] |
| 4a | 2-(Thiophen-2-yl)-3-(trimethylsilylethynyl)benzo[b]thiophene | C. albicans (Antifungal) | 15.62 | [4] |
| 4b | 2-(Thiophen-2-yl)-3-iodobenzo[b]thiophene | C. albicans (Antifungal) | 31.25 | [4] |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyridine/Pyridinone Ring: The nature and position of substituents on the pyridine or pyridinone ring significantly influence biological activity. For instance, the introduction of a phenyl group at the 6-position of the pyridin-4-ol ring (analogs 2a and 2b ) confers notable anticancer activity against MCF-7 cells.[1] The presence of an electron-withdrawing chlorine atom on this phenyl ring (2b ) enhances potency compared to the unsubstituted analog (2a ).[1]
-
Modifications of the Benzothiophene Ring System: Alterations to the benzothiophene core, such as the annulation of a third ring to form a benzothieno[2,3-c]pyridinone structure, can lead to highly potent compounds. Analog 3a , with a 2,4-dimethoxyphenyl substituent, demonstrates potent activity against prostate cancer cells, whereas the 4-chlorophenyl analog (3b ) is inactive, highlighting the critical role of the substituent's electronic and steric properties.[3]
-
Bioisosteric Replacement: The replacement of the benzo[b]thiophene with a benzothiazole moiety (analogs 2a and 2b ) maintains significant biological activity, suggesting that this is a viable bioisosteric replacement for lead optimization.[1]
-
Substitution at the 3-position of Benzothiophene: As seen in analogs 4a and 4b , substitution at the 3-position of the benzo[b]thiophene ring can impart antifungal activity.[4] The nature of this substituent is crucial, with the trimethylsilylethynyl group in 4a showing greater potency than the iodo group in 4b .[4]
Experimental Methodologies
The evaluation of the biological activity of these compounds typically involves a series of in vitro assays. Below are detailed protocols for common experimental workflows used to assess anticancer and kinase inhibitory activity.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This type of assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the serially diluted test compounds or a DMSO control to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mechanistic Insights: Targeting the PI3K/AKT/mTOR Signaling Pathway
Many benzothiophene-based compounds have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway.[5][6] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers.
The diagram above illustrates how this compound analogs can potentially exert their anticancer effects by inhibiting PI3K. By blocking the phosphorylation of PIP2 to PIP3, these compounds can halt the downstream signaling cascade involving AKT and mTOR, ultimately leading to a reduction in cell growth and proliferation.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The comparative analysis of its analogs reveals critical structure-activity relationships, guiding the rational design of more potent and selective compounds. The experimental protocols provided herein offer a standardized framework for the evaluation of these molecules. Further exploration of this chemical space, particularly focusing on optimizing pharmacokinetic properties, holds significant promise for the development of next-generation targeted cancer therapies.
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A Researcher's Guide to the Validation of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol as a Kinase Inhibitor
This guide provides a comprehensive framework for the validation of novel small molecules as kinase inhibitors, using the hypothetical case of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. For the purpose of this illustrative guide, we will postulate that initial screening has suggested potential inhibitory activity against the Src family of non-receptor tyrosine kinases. Src kinases are crucial mediators of various cellular processes, and their dysregulation is implicated in the progression of numerous cancers.[1][2][3] This makes them a compelling, albeit challenging, target for therapeutic intervention.
Our objective is to present a rigorous, multi-tiered validation strategy that moves from initial biochemical potency to cellular target engagement and functional effects. This approach ensures a thorough characterization of the compound's activity and selectivity, providing a solid foundation for further preclinical development. We will compare the performance of our investigational compound, which we will refer to as BTP-4, with well-characterized inhibitors: the potent, multi-targeted Src/Abl inhibitor Dasatinib [4][5] and the broad-spectrum kinase inhibitor Staurosporine [6][7][8][9].
I. Biochemical Validation: Determining Potency and Selectivity
The initial step in validating a potential kinase inhibitor is to quantify its direct interaction with the purified target enzyme and assess its selectivity against other kinases.[6]
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. We will employ a luminescence-based ADP detection assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity and broad applicability to various kinases.[10][11][12] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, prepare a reaction mix containing the purified recombinant Src kinase, its specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration close to the Km for Src.
-
Compound Addition: Add serial dilutions of BTP-4, Dasatinib, and Staurosporine to the wells. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.
-
Incubation: Initiate the kinase reaction by adding the ATP solution and incubate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| BTP-4 | Src | Hypothetical Value |
| Dasatinib | Src | <1 |
| Staurosporine | Src | 6 |
A crucial aspect of kinase inhibitor development is understanding its selectivity across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects.[3] We will perform single-dose inhibition screening against a panel of representative kinases, followed by IC50 determination for any significant "hits."
Experimental Workflow: Kinase Selectivity Profiling
Caption: A tiered approach for kinase selectivity profiling of BTP-4.
Data Presentation: Selectivity Profile of BTP-4
| Kinase | BTP-4 (% Inhibition @ 1 µM) | Dasatinib (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| Src | Hypothetical Value | >95% | >95% |
| Abl | Hypothetical Value | >95% | >90% |
| EGFR | Hypothetical Value | <50% | >90% |
| p38α | Hypothetical Value | <50% | >90% |
| ... (other kinases) | ... | ... | ... |
II. Cellular Validation: Target Engagement and Functional Consequences
While biochemical assays are essential, it is critical to validate that the compound can enter cells and engage its target in a physiological context.
The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a target kinase in live cells.[13][14][15] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[15] Competitive displacement of the tracer by an inhibitor leads to a decrease in the BRET signal.[14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a Src-NanoLuc® fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[16]
-
Assay Setup: Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[17]
-
Compound and Tracer Addition: In a white 384-well plate, add serial dilutions of BTP-4, Dasatinib, and Staurosporine. Then, add the NanoBRET™ tracer specific for Src, followed by the cell suspension.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.[16]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC50.
Data Presentation: Comparative Cellular Target Engagement
| Compound | Cellular Target | Cellular IC50 (nM) |
| BTP-4 | Src | Hypothetical Value |
| Dasatinib | Src | ~10 |
| Staurosporine | Src | ~50 |
To confirm that target engagement translates into a functional effect, we will assess the phosphorylation status of a known downstream substrate of Src. A reduction in the phosphorylation of the substrate upon compound treatment indicates functional inhibition of the kinase in a cellular signaling pathway.
Signaling Pathway: Simplified Src Downstream Signaling
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A Senior Application Scientist's Guide to Benchmarking 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol Analogs as Potential Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors targeting protein kinases remains a cornerstone of modern therapeutic discovery, particularly in oncology. The 2-(benzo[b]thiophen-2-yl)pyridin-4-ol scaffold has emerged as a promising chemotype, warranting in-depth investigation. This guide provides a comprehensive framework for benchmarking novel analogs of this series, grounded in established experimental protocols and structure-activity relationship (SAR) principles. We will delve into the rationale behind experimental design, present a comparative analysis of a focused set of analogs, and provide detailed methodologies to ensure scientific rigor and reproducibility.
The Scientific Rationale: Targeting the Kinome with a Privileged Scaffold
The dysregulation of protein kinases is a well-established driver of numerous cancers.[1] The this compound core combines the benzothiophene moiety, a known pharmacophore in many biologically active compounds, with a pyridin-4-ol ring, which can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[2][3] The central hypothesis is that variations in substitution on both the benzothiophene and pyridine rings will modulate the potency and selectivity of these analogs against a panel of cancer-relevant kinases and derivative cell lines.
This guide will focus on a hypothetical series of analogs to illustrate the benchmarking process. The selected substitutions are designed to probe the effects of electronics and sterics on biological activity, drawing insights from SAR studies of related heterocyclic kinase inhibitors.[4][5]
Comparative Performance Analysis of this compound Analogs
To provide a clear and objective comparison, the following tables summarize the hypothetical inhibitory activities of our designed analogs. These values are illustrative and based on trends observed in related compound series.[1][6][7] The primary endpoints for this benchmark study are the half-maximal inhibitory concentration (IC50) against selected kinases and the half-maximal growth inhibition (GI50) against relevant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | R1 (Benzothiophene) | R2 (Pyridine) | Kinase A (e.g., EGFR) IC50 (nM) | Kinase B (e.g., VEGFR2) IC50 (nM) |
| BT-POH-01 | H | H | 150 | 220 |
| BT-POH-02 | 5-F | H | 85 | 130 |
| BT-POH-03 | 5-OMe | H | 250 | 310 |
| BT-POH-04 | H | 3-Me | 120 | 190 |
| BT-POH-05 | 5-F | 3-Me | 60 | 95 |
Table 2: In Vitro Anti-proliferative Activity (GI50, µM)
| Compound ID | R1 (Benzothiophene) | R2 (Pyridine) | MCF-7 (Breast Cancer) GI50 (µM) | A549 (Lung Cancer) GI50 (µM) |
| BT-POH-01 | H | H | 5.2 | 7.8 |
| BT-POH-02 | 5-F | H | 2.1 | 3.5 |
| BT-POH-03 | 5-OMe | H | 8.9 | 11.2 |
| BT-POH-04 | H | 3-Me | 4.5 | 6.1 |
| BT-POH-05 | 5-F | 3-Me | 1.5 | 2.4 |
Note: The data presented in these tables are for illustrative purposes to demonstrate a benchmark comparison and are not from a single published study.
Structure-Activity Relationship (SAR) Insights
The hypothetical data suggests a preliminary SAR for this scaffold:
-
Electron-withdrawing groups on the benzothiophene ring appear beneficial. The 5-fluoro substitution (BT-POH-02 and BT-POH-05) consistently leads to enhanced potency against both kinases and cancer cell lines compared to the unsubstituted parent compound (BT-POH-01).[6]
-
Electron-donating groups may be detrimental. The 5-methoxy analog (BT-POH-03) shows reduced activity, a common trend where electron-donating groups can decrease binding affinity.
-
Steric bulk on the pyridine ring can be tolerated and may offer a vector for further optimization. The 3-methyl substitution (BT-POH-04) shows a modest improvement in activity, and when combined with the 5-fluoro group (BT-POH-05), it results in the most potent analog in this series.
Experimental Protocols
To ensure the reliability and reproducibility of benchmark studies, detailed and validated protocols are essential.
Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, as illustrated in the workflow diagram below. A key step involves the demethylation of a methoxy precursor to yield the final pyridin-4-ol.[8][9]
Step 1: Synthesis of Substituted 2-Acetylbenzothiophenes This can be achieved via various established methods, such as the Friedel-Crafts acylation of a substituted benzo[b]thiophene.
Step 2: Claisen-Schmidt Condensation Substituted 2-acetylbenzothiophene is reacted with a substituted pyridine-4-carboxaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol to form the corresponding chalcone.
Step 3: Cyclization to form the Pyridin-4-one Ring The chalcone intermediate is then cyclized. For the pyridin-4-ol moiety, a common strategy is to first synthesize the corresponding 4-methoxypyridine and then perform a demethylation. The synthesis of the 4-methoxypyridine can be achieved by reacting the chalcone with an appropriate reagent to form the pyridine ring.
Step 4: Demethylation to Yield this compound The 4-methoxy-substituted pyridine intermediate is treated with a demethylating agent such as boron tribromide (BBr3) or a strong acid to afford the final pyridin-4-ol product.[8][9]
In Vitro Kinase Inhibition Assay
A widely used method for determining kinase inhibition is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptides
-
ATP
-
Test compounds (analogs)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds (analogs)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Signaling Pathway Context
Many kinase inhibitors targeting receptors like EGFR and VEGFR2 exert their anti-cancer effects by blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of these interconnected pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound analogs as potential kinase inhibitors. The illustrative data and SAR analysis suggest that this scaffold holds significant promise. Further optimization could involve exploring a wider range of substitutions on both heterocyclic rings to enhance potency and selectivity. Advanced studies, including in vivo efficacy in animal models and ADME/Tox profiling, would be the necessary next steps in the preclinical development of lead compounds from this series. The experimental protocols provided herein offer a robust foundation for generating the high-quality, reproducible data required for such endeavors.
References
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
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Mai, A., Rotili, D., Tarantino, D., Ornaghi, P., Tognali, D., Lambiase, S., ... & Dessanti, P. (2014). Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents. Journal of medicinal chemistry, 57(15), 6366-6380. [Link]
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Bénédetti, H., Valette, A., Pinson, P., Poddevin, M., Le-Borgne, M., Joseph, B., ... & Bach, S. (2019). Kinase inhibitions in pyrido [4, 3-h] and [3, 4-g] quinazolines: Synthesis, SAR and molecular modeling studies. Bioorganic & medicinal chemistry, 27(10), 2083-2089. [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]
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Serafim, R. A. M., Gama, F. H. S., Dutra, L. A., dos Reis, C. V., Vasconcelos, S. N. S., de Oliveira, V. E., ... & Santiago, A. S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS medicinal chemistry letters, 10(9), 1344-1350. [Link]
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Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018). Organic Chemistry: An Indian Journal. [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]
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Serafim, R. A. M., Gama, F. H. S., Dutra, L. A., dos Reis, C. V., Vasconcelos, S. N. S., de Oliveira, V. E., ... & Santiago, A. S. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2535-2547. [Link]
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Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & medicinal chemistry, 22(15), 4045-4053. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1038-1054. [Link]
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Guglielmi, P., Cacciatore, I., Fornasari, E., Di Stefano, A., Sozio, P., Fulle, S., ... & Carradori, S. (2019). Benzo [b] tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1511-1525. [Link]
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Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1094-1117. [Link]
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Chen, C., Hope, G. A., & Senanayake, C. H. (2015). Synthesis of Benzo [b] thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of organic chemistry, 80(1), 639-645. [Link]
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Preparation of thiophene‐pyran derivatives 4a and 4b. ResearchGate. [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of benzo [b] thiophenes by electrophilic cyclization. Tetrahedron letters, 42(34), 6011-6013. [Link]
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Wang, Y., Zhang, T., Zhang, N., Li, J., Wang, W., Zhang, Y., ... & Liu, Q. (2020). Identification of Novel Thiazolo [5, 4-b] Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]
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Czarnecka, K., & Kujawski, J. (2018). Anti-Cancer Activity of Derivatives of 1, 3, 4-Oxadiazole. Molecules, 23(12), 3303. [Link]
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A Comparative Analysis of Benzothiophene vs. Benzofuran Pyridinols: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzothiophene and benzofuran scaffolds represent privileged structures, forming the core of numerous biologically active compounds. Their fusion with a pyridinol ring gives rise to benzothiophene pyridinols and benzofuran pyridinols, two classes of heterocyclic compounds with significant potential in drug discovery. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their synthesis, physicochemical properties, and biological activities, with a focus on their potential as kinase inhibitors and antioxidants. While direct comparative studies are limited, this analysis synthesizes available data on their broader derivative classes to provide valuable insights for researchers in drug development.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Benzothiophene Pyridinols | Benzofuran Pyridinols | Rationale & Implications |
| Core Heteroatom | Sulfur (S) | Oxygen (O) | The difference in electronegativity and size between sulfur and oxygen significantly influences the electronic and steric properties of the entire molecule. |
| Lipophilicity (logP) | Generally higher | Generally lower | The larger, less polarizable sulfur atom in benzothiophene typically leads to increased lipophilicity, which can affect cell membrane permeability and off-target interactions. |
| Hydrogen Bonding | Weaker H-bond acceptor | Stronger H-bond acceptor | The oxygen atom in benzofuran is a more effective hydrogen bond acceptor than sulfur, potentially leading to different binding interactions with biological targets. |
| Metabolic Stability | Generally more stable | Can be susceptible to O-dealkylation | The thioether linkage in benzothiophenes is often more resistant to metabolic degradation compared to the ether linkage in benzofurans. |
| Biological Activity | Potent kinase inhibitors, anticancer, antimicrobial agents. | Potent kinase inhibitors, anticancer, antioxidant, anti-inflammatory agents. | Both scaffolds exhibit a broad range of biological activities, with subtle differences in their target profiles and potency. |
The Structural Scaffolds: A Visual Comparison
To appreciate the subtle yet significant differences between these two classes of compounds, let's visualize their core structures.
Caption: Core structures of Benzothiophene Pyridinol and Benzofuran Pyridinol.
Synthetic Strategies: Building the Tricyclic Core
The synthesis of these fused heterocyclic systems can be approached through various strategies, often involving the construction of the pyridine ring onto the existing benzothiophene or benzofuran scaffold.
General Synthetic Workflow
Caption: Generalized synthetic workflow for benzothiophene/benzofuran pyridinols.
Experimental Protocol: Synthesis of a Benzofuran Pyridinol Derivative
This protocol outlines a representative synthesis of a benzofuro[2,3-c]pyridin-3-ol derivative, adapted from a metal-free approach.
Step 1: Synthesis of 2,3-disubstituted benzofuran
-
To a solution of a substituted phenol in a suitable solvent (e.g., acetone), add potassium carbonate and a halo-ketone.
-
Reflux the mixture for 4-6 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting residue is then subjected to cyclodehydration using an acid catalyst like polyphosphoric acid at elevated temperatures to yield the 2,3-disubstituted benzofuran.
Step 2: Formation of the Benzofuro[2,3-c]pyridin-3-ol
-
A mixture of the 2,3-disubstituted benzofuran and ammonium acetate in glacial acetic acid is refluxed for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel to afford the desired benzofuro[2,3-c]pyridin-3-ol.
Causality: The choice of a metal-free approach is advantageous as it avoids potential contamination of the final product with residual metal catalysts, which is a critical consideration in the development of pharmaceutical compounds. The use of readily available starting materials and a one-pot cyclization step enhances the efficiency of the synthesis.
Comparative Biological Performance: Kinase Inhibition and Antioxidant Activity
Both benzothiophene and benzofuran pyridinols are of significant interest due to their potential to modulate the activity of key biological targets, particularly protein kinases, and to act as antioxidants.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Both benzothiophene and benzofuran derivatives have been extensively investigated as kinase inhibitors.
Benzothiophene Derivatives:
-
Benzothiophene-based compounds have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).
-
The sulfur atom can engage in specific interactions within the ATP-binding pocket of kinases, contributing to their inhibitory potency.
Benzofuran Derivatives:
-
Benzofuran scaffolds have also yielded potent kinase inhibitors, with notable activity against targets such as p38 MAP kinase, and various receptor tyrosine kinases.
-
The oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes.
Experimental Data Snapshot (Hypothetical Comparative Data):
| Compound Class | Target Kinase | IC50 (nM) |
| Benzothiophene Pyridinol Analog | Kinase X | 50 |
| Benzofuran Pyridinol Analog | Kinase X | 150 |
| Benzothiophene Pyridinol Analog | Kinase Y | 200 |
| Benzofuran Pyridinol Analog | Kinase Y | 80 |
Antioxidant Activity
Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a key therapeutic strategy. The pyridinol moiety, in particular, is known for its radical-scavenging properties.
Mechanism of Antioxidant Action:
Caption: General mechanism of antioxidant action of pyridinols.
The antioxidant potential of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the antioxidant activity of the synthesized compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the test compounds (benzothiophene and benzofuran pyridinols) and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.
-
Assay Procedure:
-
To 2 mL of the DPPH solution in a cuvette, add 1 mL of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the test compound solution.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the concentration of the test compound.
Trustworthiness: This protocol is a widely accepted and validated method for screening antioxidant activity. The use of a standard antioxidant allows for the normalization of results and comparison across different studies.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for benzothiophene and benzofuran pyridinols requires further investigation, some general principles can be inferred from their broader derivative classes:
-
Substitution on the Pyridinol Ring: The position and nature of substituents on the pyridinol ring are critical for both kinase inhibitory and antioxidant activities. Electron-donating groups can enhance antioxidant potential, while specific substitutions can be tailored to fit the binding pockets of target kinases.
-
Substitution on the Benzene Ring: Modifications on the benzene ring can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic profile and target engagement.
-
Isosteric Replacement: The replacement of the sulfur atom in benzothiophene with an oxygen atom to form benzofuran represents a classic bioisosteric modification. This change can lead to altered biological activity, selectivity, and metabolic stability, providing a valuable tool for lead optimization.
Conclusion and Future Directions
Both benzothiophene and benzofuran pyridinols represent promising scaffolds for the development of novel therapeutics. The choice between these two core structures will depend on the specific therapeutic target and the desired pharmacological profile. Benzothiophenes may offer advantages in terms of metabolic stability, while benzofurans provide a different hydrogen bonding capacity that can be exploited for target-specific interactions.
Future research should focus on direct, head-to-head comparative studies of these two classes of compounds against a panel of relevant biological targets. Such studies, coupled with in-depth computational modeling, will provide a clearer understanding of their structure-activity relationships and guide the rational design of next-generation inhibitors and antioxidants.
References
- Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC - NIH. (2025, September 4).
- Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - RSC Publishing. (2025, September 4).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (n.d.).
- Bioactive Benzofuran deriv
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC - NIH. (n.d.).
- Selected Heterocyclic Compounds as Antioxidants.
- (PDF)
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30).
- Natural source, bioactivity and synthesis of benzofuran deriv
Navigating the Synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol: A Comparative Guide to Reproducible Strategies
Introduction: The Challenge of a Novel Scaffold
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol presents a unique challenge for medicinal chemists and drug development professionals. This molecule, combining the privileged benzo[b]thiophene core with a pyridin-4-ol moiety, is of significant interest for scaffold-based drug discovery. However, a standardized, reproducible protocol for its synthesis is not currently established in peer-reviewed literature. This guide provides an in-depth, comparative analysis of two robust and plausible synthetic strategies—the Suzuki-Miyaura cross-coupling and the Stille cross-coupling—to empower researchers to reproducibly synthesize this valuable compound. We will delve into the mechanistic rationale, provide detailed experimental protocols based on analogous reactions, and critically evaluate the factors influencing reproducibility for each approach.
Strategic Overview: Convergent Synthesis via Cross-Coupling
A convergent approach, wherein the benzo[b]thiophene and pyridine rings are synthesized separately and then joined, offers the most efficient and flexible route to the target molecule. Palladium-catalyzed cross-coupling reactions are the industry standard for such transformations. This guide will compare two of the most powerful methods in this class.
Detailed Experimental Protocol (Hypothetical)
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-bromo-4-methoxypyridine (1.0 eq), benzo[b]thiophene-2-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq). [1]2. Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). [2]3. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(benzo[b]thiophen-2-yl)-4-methoxypyridine.
Step 2: O-Demethylation
-
Dissolve the purified intermediate from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add a demethylating agent such as boron tribromide (BBr₃, 2-3 eq) or a strong acid like hydrobromic acid in acetic acid.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Adjust the pH to neutral or slightly basic with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by recrystallization or flash chromatography.
Reproducibility & Performance Analysis
| Parameter | Suzuki-Miyaura Coupling | Justification & References |
| Expected Yield | 60-85% (overall) | Yields for Suzuki couplings involving heteroaryl halides are typically good. [2]Deprotection yields can vary but are generally high. |
| Reagent Availability | Excellent | Benzo[b]thiophene-2-boronic acid and various 4-substituted pyridines are commercially available. [3][4] |
| Reproducibility | High | The Suzuki reaction is well-established. Key variables are catalyst quality, efficient degassing, and precise control of stoichiometry. [5] |
| Key Challenges | - Boronic acid homocoupling: Can be minimized by using a well-defined catalyst and inert atmosphere.<[6]br>- Catalyst poisoning: The sulfur atom in benzothiophene can potentially interact with the palladium catalyst, though this is less of an issue with modern, robust ligands like dppf.<[7]br>- Deprotection: The final demethylation step can sometimes be harsh and may require careful optimization to avoid side reactions. | |
| Safety & Waste | Moderate | Boronic acids are generally low in toxicity. Palladium catalysts require proper disposal. Solvents are flammable. |
Route B: The Stille Cross-Coupling Pathway
The Stille reaction offers a powerful alternative, coupling an organotin reagent with an organic halide. Organostannanes are often stable and can be highly effective where boronic acids may fail, particularly with complex heterocyclic systems. [8]
Core Logic & Mechanistic Considerations
This pathway utilizes the commercially available 2-(tributylstannyl)benzo[b]thiophene as the nucleophilic partner. [9][10]Similar to the Suzuki route, using a protected 4-halopyridine is advisable to circumvent issues related to the pyridone tautomer. The Stille reaction mechanism is also palladium-catalyzed and involves oxidative addition, transmetalation, and reductive elimination. [11]A significant consideration for reproducibility is the potential for side reactions and the necessity of removing highly toxic tin byproducts.
Detailed Experimental Protocol (Hypothetical)
Step 1: Stille Coupling
-
In an inert atmosphere glovebox or Schlenk line, combine 2-iodo-4-methoxypyridine (1.0 eq), 2-(tributylstannyl)benzo[b]thiophene (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Optionally, a copper(I) iodide (CuI) co-catalyst can be added, which has been shown to accelerate the transmetalation step. [12]3. Add an anhydrous, degassed solvent like N,N-dimethylformamide (DMF) or toluene.
-
Heat the reaction to 90-110 °C for 6-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous potassium fluoride (KF) solution. This precipitates tributyltin fluoride, which can be removed by filtration through celite. [13]7. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 2-(benzo[b]thiophen-2-yl)-4-methoxypyridine.
Step 2: O-Demethylation This step is identical to Step 2 in the Suzuki-Miyaura protocol.
Reproducibility & Performance Analysis
| Parameter | Stille Coupling | Justification & References |
| Expected Yield | 55-80% (overall) | Stille reactions with heterocyclic stannanes can be very efficient, though yields can be variable. [14]The purification step to remove tin can impact the final isolated yield. |
| Reagent Availability | Good | 2-(Tributylstannyl)benzo[b]thiophene is commercially available, though often more expensive than the corresponding boronic acid. [9][10] |
| Reproducibility | Moderate to High | Success is highly dependent on the purity of the organostannane and the efficiency of the tin byproduct removal. Unprecedented side reactions like C-H stannylation can sometimes occur. [15] |
| Key Challenges | - Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.<[11]br>- Stoichiometric Tin Waste: The reaction generates a stoichiometric amount of tin waste that must be meticulously removed from the product, which can be challenging on a large scale.<[12]br>- Reaction Conditions: May require higher temperatures than the Suzuki coupling. | |
| Safety & Waste | High Concern | The primary drawback is the high toxicity of organotin reagents and byproducts, necessitating stringent safety protocols and specialized waste disposal. |
Comparative Summary and Recommendation
| Feature | Suzuki-Miyaura Route | Stille Route |
| Overall Feasibility | High | High |
| Reproducibility | More Reliable | Slightly less reliable due to side reactions and purification challenges. |
| Safety & Handling | Safer (lower toxicity reagents) | More Hazardous (high toxicity of tin compounds) |
| Cost-Effectiveness | Generally more cost-effective | Organostannanes are often more expensive. |
| Waste Management | Simpler (boron waste is less toxic) | Complex (toxic tin waste requires special handling) |
For researchers aiming to establish a reliable and scalable synthesis of this compound, the Suzuki-Miyaura cross-coupling route is the recommended starting point. Its advantages in terms of safety, lower cost, easier purification, and the extensive body of literature supporting its reproducibility make it a more practical choice for most laboratory settings. The Stille reaction remains a powerful alternative, particularly if the Suzuki coupling proves to be low-yielding for unforeseen reasons, but the associated toxicity and purification challenges should be carefully considered.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524 (1986).
- Farpour-Lambert, N. J., et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
-
Wikipedia. Stille reaction. [Link]
-
Organix, Inc. 2-Tributylstannyl-benzo[b]thiophene. [Link]
- Eli Lilly and Company. Process for the synthesis of benzo[b]thiophenes. EP0859770B1.
- Farpour-Lambert, N. J., et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Li, J., et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Chen, Y., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 8(1), 633-638 (2017).
- Council of Scientific & Industrial Research. A One Step Synthesis of 2-substituted Benzo[b]thiophenes. IDF No 1879.
- Yilmaz, I., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry, 43(1), 86-101 (2022).
- Pérez-Temprano, M. H., et al. The Stille Reaction, 38 Years Later. Organometallics, 35(10), 1345-1363 (2016).
-
Organic Chemistry Portal. Synthesis of benzothiophenes. [Link]
- Andersson, H., et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 20(10), 19376-19388 (2015).
- G. A. Molander, et al. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443 (2016).
- Hall, D. G. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
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Organic Chemistry Portal. Stille Coupling. [Link]
- van der Veken, P., et al. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(30), 5371-5374 (2006).
- Billingsley, K. L., et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(26), 10253-10256 (2007).
- Lennox, A. J. J., & Lloyd-Jones, G. C. The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews, 43(1), 412-443 (2014).
- M. R. Netherton, et al. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(43), 10099-10100 (2001).
- C. Gambarotti, et al. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423 (2021).
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483 (1995).
- S. K. Guchhait, et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3296 (2019).
- Wade, J. V., & Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Leadbeater, N. E., & Marco, M. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Organic & Biomolecular Chemistry, 1(10), 1740-1744 (2003).
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- J. M. G. Martinez, et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(8), 764-770 (2018).
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A Comparative Analysis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol: A Potential New Fluorophore Against Commercial Dyes
For researchers and professionals in drug development and cellular imaging, the quest for novel fluorophores with superior photophysical properties is perpetual. In this guide, we provide an in-depth technical comparison of a promising, yet not extensively characterized molecule, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, against a selection of widely used commercial dyes. While comprehensive experimental data for our compound of interest is emerging, this guide will establish a framework for its evaluation by hypothesizing its performance based on the known properties of its constituent moieties and providing detailed protocols for its characterization.
Introduction to this compound
The molecule this compound integrates two key heterocyclic structures: a benzothiophene and a pyridin-4-ol. The benzothiophene moiety is a well-known constituent in organic electronics and fluorescent materials, often imparting rigidity and favorable electronic properties. The pyridin-4-ol component is a derivative of pyridine, a six-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of many functional dyes. The strategic combination of an electron-rich benzothiophene unit with the pyridine ring suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence.
The Commercial Benchmarks: Rhodamine, Fluorescein, and Coumarin
To provide a meaningful comparison, we have selected three classes of commercial dyes that are staples in research laboratories worldwide:
-
Rhodamines (e.g., Rhodamine 6G): Known for their high fluorescence quantum yields and excellent photostability, rhodamines are often the go-to dyes for applications demanding brightness and robustness.[1][2]
-
Fluoresceins (e.g., Fluorescein isothiocyanate - FITC): FITC is a widely used green-emitting fluorophore, particularly for labeling proteins and antibodies.[3][4][5][6][7] It is, however, known for its pH sensitivity and susceptibility to photobleaching.[5]
-
Coumarins (e.g., Coumarin 1): This class of dyes is recognized for its sensitivity to the local environment (solvatochromism) and is frequently employed as a probe for microenvironment polarity.[8][9][10]
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for our selected commercial dyes. The data for this compound are presented as "To Be Determined (TBD)" to highlight the need for experimental validation using the protocols provided in this guide.
| Parameter | This compound | Rhodamine 6G | Fluorescein Isothiocyanate (FITC) | Coumarin 1 |
| Max. Absorption (λabs, nm) | TBD | ~528 | ~495 | ~373 |
| Max. Emission (λem, nm) | TBD | ~551 | ~519 | ~450 |
| Molar Extinction Coefficient (ε, M-1cm-1) | TBD | ~116,000 | ~75,000 | ~25,000 |
| Quantum Yield (Φf) | TBD | ~0.95 | ~0.92 | ~0.64 |
| Photostability | TBD | High | Moderate | Moderate |
| Solvatochromism | Expected | Low | Moderate (pH-dependent) | High |
Foundational and Exploratory Experimental Protocols
To empower researchers to conduct a thorough evaluation of this compound, we provide the following detailed experimental protocols.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it allows for the use of lower concentrations of the dye.
Workflow for Molar Extinction Coefficient Determination
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A Comparative Guide to the Structure-Activity Relationship of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The 2-(benzo[b]thiophen-2-yl)pyridin-4-ol scaffold has emerged as a promising chemotype, marrying the established pharmacophoric features of the benzo[b]thiophene moiety with the versatile interaction capabilities of the pyridin-4-ol core. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, drawing upon experimental data from related chemical series to inform the rational design of novel therapeutic agents.
While a comprehensive SAR study dedicated solely to the this compound scaffold is not extensively documented in a single source, by synthesizing findings from analogous series of kinase inhibitors, we can construct a robust working model for the optimization of these derivatives. This guide will dissect the key structural determinants for activity, focusing primarily on their potential as p38 MAP kinase inhibitors, a target implicated in a myriad of inflammatory diseases.
The Core Scaffold: A Privileged Foundation for Kinase Inhibition
The this compound core is a composite of two heterocycles, each contributing to its potential as a kinase inhibitor. The pyridine ring is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[1] The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases. The benzo[b]thiophene group, a versatile sulfur-containing heterocycle, often serves as a lipophilic anchor, occupying hydrophobic regions of the enzyme's active site and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2]
Dissecting the Structure-Activity Relationship
To understand the SAR of the this compound scaffold, we will analyze the impact of substitutions on both the pyridin-4-ol and the benzo[b]thiophene rings, drawing parallels from structurally related kinase inhibitors.
The pyridin-4-ol moiety is critical for interaction with the kinase hinge region. The nitrogen atom of the pyridine ring typically forms a hydrogen bond with the backbone amide of a hinge residue. The 4-hydroxy group can form additional hydrogen bonds with residues in the solvent-exposed region or with the sugar pocket of the ATP binding site.
Studies on related pyridinyl-based p38 MAP kinase inhibitors have shown that substitution at the 3- and 5-positions of the pyridine ring can significantly influence potency and selectivity.[3][4] For instance, the introduction of small alkyl or alkoxy groups can enhance van der Waals interactions with the enzyme, while larger, bulkier groups may lead to steric clashes.
Table 1: Hypothetical SAR of Pyridin-4-ol Ring Modifications
| Position | Substitution | Predicted Effect on Activity | Rationale |
| 1 (Nitrogen) | - | Essential for hinge binding | Forms a key hydrogen bond with the kinase hinge region. |
| 4 (Hydroxy) | O-alkylation | Likely decrease in potency | The free hydroxyl group is often crucial for hydrogen bonding. |
| 3 and 5 | Small alkyl (e.g., -CH₃) | Potential increase in potency | Can fill small hydrophobic pockets and improve binding affinity. |
| 3 and 5 | Bulky groups (e.g., -tBu) | Likely decrease in potency | May cause steric hindrance within the ATP binding site. |
| 3 and 5 | Halogens (e.g., -F, -Cl) | Variable | Can modulate electronic properties and form halogen bonds, potentially increasing potency. |
The benzo[b]thiophene moiety typically extends into a more solvent-exposed region of the kinase active site, offering a vector for improving potency and selectivity, as well as for fine-tuning physicochemical properties.
SAR studies of various benzo[b]thiophene-containing kinase inhibitors have revealed that substitutions on the benzene ring of the benzo[b]thiophene nucleus can have a profound impact on biological activity.[5][6] For example, introducing polar groups at the 5- or 6-positions can enhance aqueous solubility, a desirable property for drug candidates. Furthermore, substitution at the 7-position, which is often directed towards the solvent-exposed region, can be a strategic site for introducing larger functional groups to improve selectivity against other kinases.
Table 2: Hypothetical SAR of Benzo[b]thiophene Ring Modifications
| Position | Substitution | Predicted Effect on Activity | Rationale |
| 3 | - | Generally unsubstituted in this scaffold | Substitution may disrupt the planarity and hinder binding. |
| 5 | -OH, -NH₂, -COOH | Potential increase in solubility and potency | Can form additional hydrogen bonds and improve physicochemical properties. |
| 6 | -OCH₃, -F | May improve metabolic stability and potency | Can block potential sites of metabolism and modulate electronic properties. |
| 7 | Large, flexible chains | Potential to improve selectivity | Can interact with specific residues in the solvent-exposed region, leading to isoform-specific inhibition. |
Experimental Protocols
A plausible synthetic route to the target compounds would involve a Suzuki or Stille coupling reaction between a suitably protected 2-halopyridin-4-ol and a benzo[b]thiophen-2-ylboronic acid or stannane derivative.
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group: The hydroxyl group of 2-halopyridin-4-ol is typically protected as a methoxy or benzyloxy ether to prevent side reactions during the coupling step.
-
Suzuki Coupling: The protected 2-halopyridin-4-ol is coupled with the appropriate benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is typically heated under an inert atmosphere.
-
Deprotection: The protecting group is removed to yield the final this compound derivative. For a methoxy group, this can be achieved using strong acids like HBr or a Lewis acid such as BBr₃.
The inhibitory activity of the synthesized compounds against p38 MAP kinase can be evaluated using a variety of in vitro assays. A common method is a radiometric filter binding assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAP kinase and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the p38α enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Termination and Scintillation Counting: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³²P is quantified by scintillation counting.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights gleaned from related chemical series suggest that strategic modifications to both the pyridin-4-ol and benzo[b]thiophene rings can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Future efforts should focus on the systematic exploration of the chemical space around this core, guided by the principles outlined in this guide. The synthesis and biological evaluation of a focused library of derivatives will be crucial to validate the hypothesized SAR and to identify lead compounds for further preclinical development.
References
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SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
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Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
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Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Elucidating the Mechanism of Action of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol: A Comparative Guide
This guide provides a comprehensive framework for confirming the mechanism of action of the novel compound 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. Given the established pharmacological activities of structurally related benzothiophene derivatives, this investigation will focus on two primary, plausible hypotheses: inhibition of monoamine oxidase B (MAO-B) and blockade of voltage-gated sodium channels (VGSCs).
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] Notably, specific structural analogs of our target compound have been identified as potent MAO-B inhibitors, relevant for neurodegenerative diseases like Parkinson's, while others have shown significant efficacy as antiseizure and antinociceptive agents through the blockade of neuronal VGSCs.[3] This guide presents a systematic, data-driven approach to not only identify the primary mechanism of this compound but also to benchmark its performance against established therapeutic agents.
Hypothesized Mechanisms of Action
Based on the existing literature for analogous compounds, we propose two primary, testable hypotheses for the mechanism of action of this compound:
-
Monoamine Oxidase B (MAO-B) Inhibition: The compound may selectively inhibit MAO-B, an enzyme responsible for degrading dopamine in the brain.[1][4] This action would increase dopaminergic tone, a therapeutic strategy employed in the management of Parkinson's disease.[4]
-
Voltage-Gated Sodium Channel (VGSC) Blockade: The compound could act as a blocker of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[5] By stabilizing the inactivated state of these channels, the compound would reduce neuronal hyperexcitability, a hallmark of epilepsy and a key factor in neuropathic pain.[5][6]
The following experimental plan is designed to rigorously test these hypotheses and characterize the compound's pharmacological profile.
Comparative Compounds
To provide context and a benchmark for the experimental results, this compound will be compared against the following well-characterized drugs:
| Hypothesized Mechanism | Comparative Compound | Rationale for Selection |
| MAO-B Inhibition | Selegiline | An irreversible MAO-B inhibitor, representing a classic therapeutic agent for Parkinson's disease. |
| MAO-B Inhibition | Safinamide | A reversible MAO-B inhibitor, allowing for a comparison of binding kinetics.[1] |
| VGSC Blockade | Carbamazepine | A widely used anticonvulsant and mood stabilizer that acts as a state-dependent VGSC blocker. |
| VGSC Blockade | Lamotrigine | Another established antiepileptic drug that stabilizes the inactivated state of VGSCs.[6] |
Experimental Plan: A Phased Approach
Phase 1: In Vitro Target Identification and Characterization
This phase aims to identify the primary molecular target and characterize the nature of the interaction.
1. MAO-B Inhibition Assay
-
Objective: To determine if this compound inhibits MAO-B activity and to quantify its potency (IC50).
-
Methodology: A fluorometric assay will be used, which detects the production of hydrogen peroxide, a byproduct of MAO-B-mediated substrate oxidation.[7]
-
Protocol:
-
Recombinant human MAO-B enzyme is pre-incubated with a range of concentrations of the test compound, Selegiline, and Safinamide.
-
The reaction is initiated by the addition of a suitable MAO-B substrate (e.g., tyramine).[7]
-
The fluorescence generated by the reaction is measured over time using a plate reader.
-
The rate of reaction is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
The assay will also be performed with recombinant human MAO-A to assess selectivity.
-
2. Automated Patch-Clamp Electrophysiology for VGSCs
-
Objective: To determine if this compound blocks VGSCs and to characterize its state-dependence.
-
Methodology: High-throughput automated patch-clamp systems (e.g., SyncroPatch 768PE) will be used on cell lines stably expressing human VGSC subtypes (e.g., Nav1.7, relevant for pain).[8]
-
Protocol:
-
Cells are subjected to voltage protocols designed to hold the channels in resting, open, or inactivated states.
-
The test compound, Carbamazepine, and Lamotrigine are applied at various concentrations.
-
The reduction in sodium current is measured for each state, allowing for the determination of state-dependent IC50 values.
-
This approach provides high-quality, high-throughput data on the compound's interaction with VGSCs.[8][9]
-
1. Reversibility of Inhibition
-
Objective: To determine if the binding of the compound to its primary target is reversible or irreversible.
-
Methodology (for MAO-B): A dialysis or jump-dilution method will be employed.[10][11]
-
Protocol (Dialysis):
-
The MAO-B enzyme is incubated with a high concentration of the test compound or Selegiline (irreversible control).
-
The mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor.
-
The activity of the enzyme is measured post-dialysis. A return of activity indicates reversible binding, while a lack of recovery suggests irreversible inhibition.[10]
-
-
-
Methodology (for VGSCs): Washout experiments will be conducted during patch-clamp recordings.
-
Protocol (Washout):
-
After achieving a steady-state block with the test compound, the compound is washed out of the recording chamber with a drug-free solution.
-
The recovery of the sodium current is monitored over time. Rapid and complete recovery indicates a reversible interaction.
-
-
-
Objective: To assess the drug-like properties of the compound.
-
Methodology: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will be conducted.[2][12][13][14][15]
-
Assays:
-
Metabolic Stability: Incubation with human liver microsomes and hepatocytes to determine intrinsic clearance.[13][15]
-
CYP450 Inhibition: Assessment of the potential to inhibit major cytochrome P450 enzymes.[2]
-
Plasma Protein Binding: Determination of the fraction of the compound bound to plasma proteins using equilibrium dialysis.[15]
-
Aqueous Solubility: Measurement of solubility at physiological pH.
-
Cell Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.[14][15]
-
Cytotoxicity: Evaluation of general toxicity in a relevant cell line (e.g., HepG2).
-
Phase 2: In Vivo Target Engagement and Efficacy
Based on the findings from Phase 1, appropriate in vivo models will be selected to confirm the mechanism of action and assess therapeutic potential.
Scenario A: If the Primary Mechanism is MAO-B Inhibition
-
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model is well-established for evaluating the efficacy of MAO-B inhibitors.
-
Objective: To assess the neuroprotective and symptomatic effects of the compound.
-
Protocol:
-
Mice are treated with the test compound, Selegiline, or vehicle.
-
MPTP is administered to induce dopaminergic neurodegeneration.
-
Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.
-
Post-mortem analysis of brain tissue is performed to quantify dopamine levels and neuronal survival in the substantia nigra.
-
Scenario B: If the Primary Mechanism is VGSC Blockade
-
Models:
-
Objective: To evaluate the anticonvulsant and antinociceptive efficacy of the compound.
-
Protocol (MES):
-
Rodents are administered the test compound, Carbamazepine, or vehicle.
-
A brief electrical stimulus is delivered via corneal electrodes to induce a tonic hindlimb extension seizure.
-
The ability of the compound to prevent this seizure is recorded.
-
-
Protocol (CCI):
-
A unilateral ligation of the sciatic nerve is performed in rodents to induce neuropathic pain.
-
After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.
-
The test compound, a positive control (e.g., gabapentin or lamotrigine), or vehicle is administered, and the reversal of allodynia is measured.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments will be summarized in the following tables for clear comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | MAO-A/B Selectivity Index | Nav1.7 IC50 (µM) - Resting State | Nav1.7 IC50 (µM) - Inactivated State |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Selegiline | Reference Value | Reference Value | Reference Value | N/A | N/A |
| Safinamide | Reference Value | Reference Value | Reference Value | N/A | N/A |
| Carbamazepine | N/A | N/A | N/A | Reference Value | Reference Value |
| Lamotrigine | N/A | N/A | N/A | Reference Value | Reference Value |
Table 2: In Vitro ADME and Reversibility Profile
| Compound | MAO-B Reversibility | VGSC Washout | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | TBD | TBD | TBD | TBD |
| Selegiline | Irreversible | N/A | Reference Value | Reference Value |
| Safinamide | Reversible | N/A | Reference Value | Reference Value |
| Carbamazepine | N/A | Reversible | Reference Value | Reference Value |
Table 3: In Vivo Efficacy
| Compound | Effective Dose (ED50) in MES Model (mg/kg) | % Reversal of Allodynia in CCI Model (at a given dose) | % Protection of Dopaminergic Neurons in MPTP Model |
| This compound | TBD | TBD | TBD |
| Selegiline | N/A | N/A | Reference Value |
| Carbamazepine | Reference Value | TBD | N/A |
Visualizing the Experimental Workflow and Hypothesized Pathways
To clearly illustrate the logical flow of this investigation and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for mechanism of action confirmation.
Caption: The two primary hypothesized signaling pathways.
Conclusion and Future Directions
This structured, comparative approach will provide a definitive confirmation of the primary mechanism of action of this compound. By rigorously testing the most plausible hypotheses and benchmarking against established drugs, this guide ensures that the resulting data package will be robust and immediately useful for decision-making in a drug development context.
Should the compound demonstrate a potent and selective profile for either MAO-B or VGSCs, with favorable ADME properties, future work would involve lead optimization to enhance potency and drug-like characteristics, followed by more extensive preclinical safety and toxicology studies in preparation for Investigational New Drug (IND)-enabling studies. The insights gained from this comprehensive evaluation will be critical in determining the therapeutic potential of this novel benzothiophene derivative.
References
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). MDPI. Retrieved January 16, 2026, from [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
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MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved January 16, 2026, from [Link]
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Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. Retrieved January 16, 2026, from [Link]
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Murine Models of Neurodegenerative Diseases. (2019, February 13). Maze Engineers. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
For professionals engaged in the dynamic fields of research, discovery, and pharmaceutical development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following protocols are derived from the known hazards of its constituent chemical moieties—benzothiophene and pyridinol—and align with established best practices for the disposal of hazardous chemical waste. This document is intended to empower researchers and laboratory personnel to manage this compound safely and effectively, thereby building a culture of trust and safety that extends beyond the product itself.
Hazard Assessment and Waste Classification: A Precautionary Approach
Given its structure, this compound, a heterocyclic compound containing both nitrogen and sulfur, must be treated as hazardous waste. The pyridine component suggests potential toxicity and flammability, while the benzothiophene moiety indicates environmental persistence and potential aquatic toxicity.[1][2] Therefore, all waste streams containing this compound are to be classified as hazardous chemical waste.
Key Principles of Classification:
-
Assume Toxicity: In the absence of specific toxicological data, assume the compound is harmful if inhaled, ingested, or absorbed through the skin.[3][4]
-
Environmental Hazard: Heterocyclic compounds, particularly those containing sulfur and nitrogen, can have adverse effects on aquatic ecosystems.[5] Discharge to sewer systems is strictly prohibited.[6]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7][8]
Quantitative Data Summary for Hazard and Disposal
The table below summarizes key hazard information extrapolated from structurally related compounds and general chemical disposal guidelines. This data serves as a conservative framework for safe handling and disposal.
| Parameter | Extrapolated Guideline/Data | Rationale and Source |
| Waste Classification | Hazardous Chemical Waste | Based on pyridine and benzothiophene moieties.[1][2] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic Toxicity | Inferred from pyridine and thiophene derivatives.[1][4][9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Common incompatibilities for pyridine-like compounds.[4] |
| Recommended PPE | Nitrile Gloves (double-gloved), Safety Goggles, Lab Coat | Standard for handling hazardous chemicals.[10] |
| Disposal Method | Licensed Chemical Destruction Plant (e.g., Incineration) | Recommended for organic compounds with unknown hazards.[6][11] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand) | Standard procedure for chemical spills.[4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Solid Waste Disposal (Pure Compound, Contaminated Labware)
-
Segregation and Collection:
-
Collect all solid waste, including residual amounts of the pure compound, contaminated weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, screw-top lid.[12]
-
-
Labeling:
-
Storage:
Liquid Waste Disposal (Solutions containing the compound)
-
Segregation and Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container with a screw-top lid.
-
Do not mix this waste with other incompatible waste streams (e.g., strong acids, oxidizers).[4]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[12]
-
-
Labeling:
-
As with solid waste, immediately label the container as "Hazardous Waste."
-
List all chemical constituents, including solvents, with their approximate percentages.
-
Include the full name "this compound" and its estimated concentration.
-
-
Storage:
-
Store the liquid waste container in the designated SAA, ensuring it is in secondary containment to prevent spills.
-
Contaminated Personal Protective Equipment (PPE) Disposal
-
Collection:
-
Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.
-
This waste stream should be clearly labeled as "Hazardous Waste - Contaminated PPE."
-
-
Final Disposal:
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood for handling the material whenever possible.[3]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4]
-
Cleanup: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
